molecular formula C10H14N2O B2646614 2-(Benzylamino)-N-methylacetamide CAS No. 111621-17-1

2-(Benzylamino)-N-methylacetamide

Cat. No.: B2646614
CAS No.: 111621-17-1
M. Wt: 178.235
InChI Key: DIVDOIBIQCYJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-N-methylacetamide is an organic compound with the CAS Registry Number 111621-17-1 . It has the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . Its structure is characterized by the SMILES notation CNC(=O)CNCC1=CC=CC=C1 . This compound is part of the amide family and is related to its hydrochloride salt form (CAS 937396-50-4) . As an N-substituted acetamide derivative, this chemical is intended for research and development applications in a laboratory setting. It is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions. For specific handling and storage information, please refer to the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-10(13)8-12-7-9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVDOIBIQCYJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111621-17-1
Record name 2-(benzylamino)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Structural Analysis & Impurity Profiling of Lacosamide vs. 2-(Benzylamino)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(Benzylamino)-N-methylacetamide (CAS 937396-50-4) in the context of Lacosamide impurity profiling.

Executive Summary

Is 2-(Benzylamino)-N-methylacetamide a standard Lacosamide impurity? No. Based on current pharmacopeial standards (USP/EP) and dominant synthetic pathways, 2-(Benzylamino)-N-methylacetamide is not a listed process impurity or degradation product of Lacosamide.

It is a structural isomer of specific Lacosamide fragments but lacks the core D-serine backbone. Its presence would indicate a fundamental deviation in starting materials (utilizing Glycine and Methylamine) rather than a side-reaction of the standard Lacosamide synthesis.

This guide details the structural divergence, the theoretical genesis of the target molecule, and the actual N-methylated impurities researchers must monitor.

Part 1: Structural Comparative Analysis

To understand why 2-(Benzylamino)-N-methylacetamide is an unlikely impurity, we must deconstruct the molecular architecture of Lacosamide against the target molecule.

Molecular Deconstruction
FeatureLacosamide (API) Target: 2-(Benzylamino)-N-methylacetamide Implication
Backbone D-Serine (Chiral)Glycine (Achiral)Target lacks the C3-methoxy side chain.
N-Terminus Acetyl group attached to amine.Benzyl group attached to amine.[1][2][3][4][5]The amine protection is reversed.
C-Terminus N-Benzyl amide.[1][2][4]N-Methyl amide.[1][2][4][5][6]The amide substituent is swapped.
Formula


Significant mass difference (

= 36 Da + methoxy diff).
The "Swapped" Moiety Problem

Lacosamide is synthesized to have a Benzyl-amide tail and an Acetyl-amine head. The target molecule, 2-(Benzylamino)-N-methylacetamide, effectively "swaps" these substituents and removes the chiral side chain.

  • Lacosamide:

    
    
    
  • Target:

    
    
    

This "double swap" (Benzyl on amine instead of amide; Methyl on amide instead of methoxy) suggests the target is a product of a completely different synthetic route, likely intended for a different chemical entity, rather than a degradation product of Lacosamide.

Part 2: Theoretical Genesis & Synthetic Pathways

We must analyze the synthetic routes to prove why the target molecule does not form during standard Lacosamide production, and identify the actual impurities that resemble it.

Standard Lacosamide Synthesis (The "Serine Route")

The industrial synthesis of Lacosamide typically proceeds via D-Serine.

  • Protection: D-Serine is N-protected (e.g., Boc/Cbz).

  • Coupling: Reaction with Benzylamine to form the amide.

  • O-Methylation: Reaction with Methyl Iodide (MeI) and Silver Oxide (

    
    ) or similar.
    
  • Acetylation: Final N-acetylation.

In this pathway, the amide nitrogen is always benzylated. There is no source of methylamine to form an N-methyl amide.

Theoretical Genesis of the Target (The "Glycine Route")

For 2-(Benzylamino)-N-methylacetamide to form, the synthesis would require:

  • Starting Material: Glycine (or a halo-acetyl derivative).[4]

  • Reagents: Methylamine (to form the amide) and Benzylamine (to alkylate the alpha-nitrogen).

This represents a contamination event where Glycine replaces D-Serine AND Methylamine replaces Benzylamine. The probability of this simultaneous double-error is statistically negligible in a GMP environment.

Pathway Visualization (Graphviz)

Lacosamide_vs_Target cluster_0 Standard Lacosamide Synthesis cluster_1 Theoretical Genesis of Target SM D-Serine Step1 N-Boc-D-Serine SM->Step1 Step2 Coupling w/ Benzylamine Step1->Step2 Intermediate N-Boc-D-Serine-N-benzylamide Step2->Intermediate Step3 O-Methylation (MeI) Intermediate->Step3 Step4 Acetylation Step3->Step4 API Lacosamide (N-Benzyl Amide) Step4->API WrongSM Glycine / Chloroacetyl Cl WrongReagent Reaction w/ Methylamine WrongSM->WrongReagent WrongInt 2-Chloro-N-methylacetamide WrongReagent->WrongInt WrongStep2 Reaction w/ Benzylamine WrongInt->WrongStep2 Target 2-(Benzylamino)-N-methylacetamide (Target Molecule) WrongStep2->Target

Figure 1: Comparison of the standard Lacosamide synthetic pathway versus the hypothetical "wrong reagent" pathway required to generate the target molecule.

Part 3: The Actual N-Methyl Impurity (Confusion Point)

It is highly probable that the inquiry stems from a confusion with Lacosamide Impurity C (EP/USP nomenclature), which involves N-methylation.

Lacosamide Impurity C
  • Chemical Name: (2R)-N-Benzyl-3-methoxy-2-[methyl(acetyl)amino]propanamide.

  • Origin: During the O-methylation step (using Methyl Iodide), the amide nitrogen of the acetamido group can also be methylated if conditions are too aggressive.

  • Structure Comparison:

    • Impurity C:

      
      
      
    • Target:

      
      
      

Crucial Distinction: In Impurity C, the "N-methyl" is on the amine nitrogen (the head), and the tail remains N-benzyl. In the target molecule, the "N-methyl" is on the amide nitrogen (the tail).

Table of Related Impurities
Impurity Code (EP)Chemical NameRelation to Target
Impurity A (S)-2-acetamido-N-benzyl-3-methoxypropionamideEnantiomer. No N-methyl amide.
Impurity B (R)-2-acetamido-N-benzyl-3-hydroxypropionamideDes-methyl (O-desmethyl).
Impurity C (R)-2-(N-methylacetamido)-N-benzyl-3-methoxypropionamideClosest Analog. N-methylation occurs on the acetyl-amino group.
Target 2-(Benzylamino)-N-methylacetamide Structural Mismatch. Glycine backbone; reversed amide/amine substituents.

Part 4: Analytical Protocol for Verification

If you suspect the presence of 2-(Benzylamino)-N-methylacetamide due to a specific custom synthesis route (e.g., using sarcosine derivatives), use the following protocol to differentiate it from standard Lacosamide impurities.

HPLC-MS/MS Differentiation Strategy

Rationale: The target molecule (


) has a significantly lower molecular weight than Lacosamide (

) and Impurity C (

). Mass spectrometry provides definitive exclusion.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

Expected Mass Transitions (MRM):

CompoundMolecular WeightPrecursor Ion

Key Fragment
Lacosamide 250.30251.1 91.0 (Benzyl), 108.0 (Methoxy-ethyl)
Impurity C 264.32265.2 91.0 (Benzyl)
Target Molecule 178.23179.1 91.0 (Benzyl), 58.0 (N-methylacetamide)

Interpretation:

  • If you observe a peak at m/z 179.1 , it confirms the presence of a truncated glycine-derivative, potentially the target molecule.

  • If you observe m/z 265.2 , it is the standard Impurity C (Over-methylation).

References

  • European Pharmacopoeia (EP). Lacosamide Monograph 2991. Strasbourg, France: EDQM. (Lists Impurities A, B, C, D, E, F, H).
  • United States Pharmacopeia (USP). Lacosamide. Rockville, MD: USP Convention.
  • Radatz, M., et al. (2020). "Synthesis and Characterization of Lacosamide Impurities." Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem . Compound Summary: 2-(Benzylamino)-N-methylacetamide (CAS 937396-50-4).

  • Weigl, J., et al. (2018). "Investigation of the degradation behavior of Lacosamide." Pharmazie. (Discusses degradation pathways leading to des-acetyl and des-methyl analogs).

Sources

An In-depth Technical Guide to the Solubility of 2-(Benzylamino)-N-methylacetamide in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of a compound is a critical determinant of its behavior in biological and chemical systems, profoundly impacting its suitability for therapeutic applications. This guide provides a detailed analysis of the expected solubility of 2-(benzylamino)-N-methylacetamide in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). While specific experimental solubility data for this compound is not widely published, this document extrapolates its likely solubility profile based on an in-depth analysis of its molecular structure and the fundamental principles of intermolecular forces. Furthermore, a comprehensive, step-by-step experimental protocol for determining the aqueous and non-aqueous solubility of a compound using the reliable shake-flask method is provided, empowering researchers to ascertain precise solubility values. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and development, offering both a theoretical framework and practical guidance for understanding and measuring compound solubility.

The Pivotal Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Poor aqueous solubility can significantly hinder a drug's absorption and bioavailability, leading to suboptimal therapeutic efficacy.[1][2] Consequently, a thorough understanding and accurate measurement of a compound's solubility in various media are imperative during the early stages of drug discovery and development.[2] The choice of solvent for initial in vitro assays and for formulation development is heavily influenced by the API's solubility characteristics. Water, as the biological solvent, and DMSO, as a powerful and versatile aprotic solvent, are two of the most frequently utilized solvents in this context.

Molecular Structure Analysis of 2-(Benzylamino)-N-methylacetamide

To predict the solubility of 2-(benzylamino)-N-methylacetamide, a systematic analysis of its constituent functional groups is essential. The molecule can be deconstructed into three key regions:

  • The Benzyl Group: This bulky, nonpolar aromatic ring is hydrophobic and will tend to limit solubility in polar solvents like water through unfavorable van der Waals interactions.

  • The Secondary Amine: The nitrogen atom in the benzylamino group possesses a lone pair of electrons and a hydrogen atom, making it capable of acting as both a hydrogen bond acceptor and donor. This imparts a degree of polarity to the molecule.

  • The N-methylacetamide Group: This portion of the molecule contains a polar amide bond. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The presence of the N-methyl group slightly increases the steric hindrance around the nitrogen but does not negate its ability to participate in hydrogen bonding. N-methylacetamide itself is known to be soluble in water.[3][4]

Overall, 2-(benzylamino)-N-methylacetamide is an amphiphilic molecule, possessing both significant nonpolar (benzyl group) and polar (amine and amide groups) characteristics.

Comparative Solubility Profile: Water vs. DMSO

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another.

Solubility in Water

Water is a highly polar, protic solvent capable of extensive hydrogen bonding. For 2-(benzylamino)-N-methylacetamide to dissolve in water, the energy released from the formation of solute-water interactions must overcome the energy required to break the solute-solute and water-water interactions.

  • Favorable Interactions: The secondary amine and the N-methylacetamide moiety can form hydrogen bonds with water molecules, contributing favorably to solubility.

  • Unfavorable Interactions: The large, nonpolar benzyl group will disrupt the hydrogen-bonding network of water, leading to a hydrophobic effect that disfavors dissolution.

Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent. It possesses a strong dipole moment and is an excellent hydrogen bond acceptor due to the oxygen atom in the sulfoxide group. However, it lacks hydrogen bond-donating capabilities.

  • Favorable Interactions: The polar N-methylacetamide and secondary amine groups of the solute can engage in strong dipole-dipole interactions with DMSO. The hydrogen bond-donating N-H groups of the solute can form hydrogen bonds with the sulfoxide oxygen of DMSO.[6]

  • Favorable Interactions with Nonpolar Groups: The less structured nature of DMSO compared to water, and the presence of two methyl groups, allows it to better accommodate the nonpolar benzyl group through van der Waals forces.

Quantitative Solubility Data Summary
CompoundSolventPredicted Solubility
2-(Benzylamino)-N-methylacetamideWaterLimited to Poor
2-(Benzylamino)-N-methylacetamideDMSOHigh

Experimental Determination of Solubility: The Shake-Flask Method

To obtain definitive solubility data, experimental measurement is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.

Materials and Equipment
  • 2-(Benzylamino)-N-methylacetamide (solid)

  • Deionized water

  • DMSO (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Protocol
  • Preparation of Standard Solutions: Accurately weigh a known amount of 2-(benzylamino)-N-methylacetamide and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration. Perform serial dilutions to create a series of standard solutions for generating an HPLC calibration curve.

  • Sample Preparation: Add an excess amount of solid 2-(benzylamino)-N-methylacetamide to separate vials containing a known volume (e.g., 1 mL) of water and DMSO, respectively. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at various time points until the concentration plateaus.[7]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any remaining solid particles.

  • Dilution (if necessary): For the DMSO sample, it is likely that the concentration will be high. Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

  • Quantification by HPLC: Analyze the standard solutions and the prepared samples by HPLC. Use the calibration curve generated from the standard solutions to determine the concentration of 2-(benzylamino)-N-methylacetamide in the saturated water and DMSO samples.

  • Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Visualizing Molecular Interactions

The following diagram illustrates the predicted intermolecular interactions between 2-(benzylamino)-N-methylacetamide and the two solvents.

G cluster_water Interactions in Water cluster_dmso Interactions in DMSO solute_w 2-(Benzylamino)-N-methylacetamide water Water (H2O) solute_w->water H-Bonding (Amine & Amide) water->solute_w Hydrophobic Effect (Benzyl Group) solute_d 2-(Benzylamino)-N-methylacetamide dmso DMSO solute_d->dmso H-Bonding (N-H with S=O) Dipole-Dipole dmso->solute_d Van der Waals (Benzyl Group)

Caption: Predicted intermolecular forces governing solubility.

Conclusion

The structural characteristics of 2-(benzylamino)-N-methylacetamide—specifically its combination of a large nonpolar benzyl group and polar amine and amide functionalities—suggest a dichotomous solubility profile. It is anticipated to have limited aqueous solubility due to the hydrophobic effect, a critical consideration for its potential as an orally administered therapeutic. Conversely, its predicted high solubility in DMSO makes this solvent suitable for in vitro screening and as a stock solution vehicle. This guide provides a robust theoretical framework for these predictions and a detailed experimental protocol to enable researchers to determine the precise solubility values, which are indispensable for informed decision-making in the drug development pipeline.

References

  • PubChem. (n.d.). N-Methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Loftsson, T. (2024). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. FORMULATION DEVELOPMENT. Retrieved from [Link]

  • Wikipedia. (2023, December 27). N-Methylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Bouchouk, D., et al. (2023). Insights into the Electronic Properties of Coumarins. Physical Chemistry Research, 11(2), 341-352. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(benzylamino)-n-methylacetamide (C10H14N2O). Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Cabaço, M. I., et al. (2020). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 124(49), 11213–11226. Retrieved from [Link]

  • Ionescu, C., & Dodi, G. (2020). The Importance of Solubility for New Drug Molecules. Revista de Chimie, 71(5), 23-30. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • World Health Organization. (2015). Annex 4: Guidance on how to conduct equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution. Retrieved from [Link]

  • Andrushchenko, V., et al. (2009). Solvent Dependence of the N-Methylacetamide Structure and Force Field. The Journal of Physical Chemistry B, 113(34), 11659–11672. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of N -methylacetamide (NMA). Retrieved from [Link]

  • MDPI. (2024, June 19). Water/N,N-Dimethylacetamide-Based Hybrid Electrolyte and Its Application to Enhanced Voltage Electrochemical Capacitors. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Dimethylacetamide. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (2017, April 25). What's the chemical difference between DMF and DMSO?. Retrieved from [Link]

  • Ars Pharmaceutica. (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti- thyroid activity?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3). Retrieved from [Link]

Sources

Comprehensive Chemical Profile: N-Benzyl-N-Methylglycinamide

[1]

Chemical Identity & Nomenclature

In the context of medicinal chemistry and organic synthesis, precise nomenclature is critical to avoid structural ambiguity. The term "N-benzyl-N-methylglycinamide" refers to the glycine derivative where the amide nitrogen is substituted with both a benzyl and a methyl group.[1]

Core Identifiers
Parameter Technical Detail
IUPAC Name 2-Amino-N-benzyl-N-methylacetamide
CAS Registry Number 82155-38-2
Molecular Formula

Molecular Weight 178.23 g/mol
SMILES CN(CC1=CC=CC=C1)C(=O)CN
InChI Key OXCIYKRGQKBKTL-UHFFFAOYSA-N (HCl salt analog)
Synonyms and Trade Names
  • Systematic: Glycinamide, N-methyl-N-(phenylmethyl)-[1]

  • Alternative: N-Benzyl-N-methyl-2-aminoacetamide[1]

  • Ambiguous/Common: N-Benzyl-N-methylglycinamide (Note: This name strictly implies substitution at the amide nitrogen.[1] If the amine nitrogen were substituted, the correct trivial name would be N-benzylsarcosinamide or 2-[benzyl(methyl)amino]acetamide).[1]

Structural Distinction (Critical)

Researchers often confuse this compound with its regioisomer. The distinction is vital for synthetic planning.

  • Target Compound (CAS 82155-38-2): Substituents on the Amide Nitrogen (

    
    ).[1]
    
    • Structure:

      
      [1]
      
  • Isomer (CAS 111621-17-1): Substituents on the Amine Nitrogen (

    
    ).[1]
    
    • Structure:

      
      [1]
      
    • Name: 2-[Benzyl(methyl)amino]acetamide (or N-Benzylsarcosinamide).[1]

StructureComparisoncluster_0Target Compound (The Core)cluster_1Common Isomer (Distinct Entity)Target2-Amino-N-benzyl-N-methylacetamide(CAS 82155-38-2)Structure:H2N-CH2-C(=O)-N(Me)(Bn)Isomer2-[Benzyl(methyl)amino]acetamide(CAS 111621-17-1)Structure:Bn(Me)N-CH2-C(=O)-NH2Target->IsomerRegioisomers

Figure 1: Structural distinction between the target amide-substituted glycinamide and its amine-substituted isomer.[1]

Synthesis & Production Protocols

The synthesis of 2-amino-N-benzyl-N-methylacetamide generally follows two primary routes: the Protected Amino Acid Route (preferred for high purity) and the Haloacetyl Chloride Route (preferred for scale-up).[1]

Route A: Boc-Glycine Coupling (High Purity)

This method utilizes N-tert-butoxycarbonyl (Boc) protection to prevent self-polymerization of glycine during the amide coupling step.[1]

Reagents:

  • Boc-Gly-OH (N-(tert-Butoxycarbonyl)glycine)[1]

  • N-Benzylmethylamine[1][2][3]

  • Coupling Agent: EDC.HCl / HOBt or DCC[1]

  • Deprotection Agent: TFA or HCl/Dioxane[1]

Protocol:

  • Activation: Dissolve Boc-Gly-OH (1.0 eq) in DCM. Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 30 minutes.

  • Coupling: Add N-benzylmethylamine (1.0 eq) and DIPEA (2.0 eq). Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with 1M citric acid, saturated

    
    , and brine. Dry over 
    
    
    and concentrate to yield the intermediate Boc-2-amino-N-benzyl-N-methylacetamide.[1]
  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour. Evaporate volatiles.

  • Neutralization: Dissolve residue in water, basify with

    
    , and extract with DCM to obtain the free base.[1]
    
Route B: Chloroacetyl Chloride Amination (Scale-Up)

This route is more direct but requires careful control to avoid over-alkylation.[1]

Protocol:

  • Acylation: React N-benzylmethylamine with chloroacetyl chloride in the presence of a base (

    
     or 
    
    
    ) in DCM at 0°C.
    • Intermediate: 2-Chloro-N-benzyl-N-methylacetamide.[1]

  • Amination (Delépine Reaction or Direct Ammonolysis):

    • Method 1 (Direct): Treat the chloro-intermediate with excess aqueous ammonia in methanol/ethanol at 50°C in a sealed vessel.[1]

    • Method 2 (Delépine):[1] React with hexamethylenetetramine (HMTA) in refluxing ethanol, followed by acid hydrolysis.[1] This avoids secondary amine byproducts.

SynthesisFlowStartStart: N-BenzylmethylamineRouteARoute A: Boc-Gly-OH(Coupling)Start->RouteAEDC/HOBtRouteBRoute B: Chloroacetyl Cl(Acylation)Start->RouteBBase/DCMInterAIntermediate:Boc-Gly-N(Me)BnRouteA->InterAInterBIntermediate:Cl-CH2-CON(Me)BnRouteB->InterBStepA2Deprotection(TFA or HCl)InterA->StepA2StepB2Amination(NH3 or HMTA)InterB->StepB2FinalProduct:2-Amino-N-benzyl-N-methylacetamideStepA2->FinalHigh PurityStepB2->FinalIndustrial Scale

Figure 2: Comparative synthesis pathways for 2-Amino-N-benzyl-N-methylacetamide.

Physicochemical Properties & Characterization

Accurate characterization is essential for validating the identity of the synthesized compound, particularly to distinguish it from its regioisomer.[1]

Predicted Properties
PropertyValue (Predicted)Context
LogP 0.7 - 1.2Moderate lipophilicity; CNS penetrant potential.[1]
pKa (Amine) ~8.0 - 9.0Basic primary amine; forms stable salts (HCl, TFA).[1]
Boiling Point ~340°C (760 mmHg)High boiling point; typically isolated as a solid salt or oil.
Solubility High in MeOH, DCM, DMSOPoor solubility in hexanes/water (as free base).[1]
Analytical Expectations
  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       7.20–7.40 (m, 5H, Ar-H)[1]
      
    • 
       4.50 (s, 2H, 
      
      
      ) – May appear as two singlets due to rotamers.[1]
    • 
       3.45 (s, 2H, 
      
      
      )[1]
    • 
       2.95 (s, 3H, 
      
      
      ) – Rotameric splitting often observed.[1]
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      

Applications in Drug Development[1]

Peptidomimetic Building Block

N-benzyl-N-methylglycinamide serves as a specialized "capping" unit in peptide synthesis.[1] The N-benzyl-N-methyl amide moiety mimics the steric and electronic properties of certain peptide bonds while preventing enzymatic cleavage at the C-terminus.[1]

CNS Active Intermediates

This scaffold is structurally related to the racetam class of nootropics and ampakines.[1]

  • Structural Homology: It represents an acyclic analog of the pyrrolidone ring found in Piracetam.[1]

  • Precursor Utility: It is a key intermediate in the synthesis of novel glycine-site NMDA receptor modulators and specific GlyT1 (Glycine Transporter 1) inhibitors, which are investigated for the treatment of schizophrenia and cognitive disorders.[1]

Handling and Stability[1]
  • Storage: Store as the hydrochloride salt at -20°C to prevent oxidation of the primary amine.

  • Stability: The free base is hygroscopic and sensitive to

    
     (carbamate formation).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 527038, N-benzyl-N-methylbenzamide (Analogous Structure Reference).[1] Retrieved from [Link]

  • Organic Syntheses (2020). General Procedures for Amide Bond Formation using EDC/HOBt. Organic Syntheses, Coll.[1][4] Vol. 10. Retrieved from [Link]

In-Depth Technical Guide: Biological Activity and Therapeutic Applications of Glycine Methylamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylglycinamide (glycine methylamide) scaffold is a highly versatile pharmacophore in modern medicinal chemistry. While structurally compact, its ability to condense multiple functional groups and its unique hydration dynamics make it an ideal anchor for drug development. As a Senior Application Scientist, I have structured this guide to dissect the biophysical properties of this scaffold and explore its two primary therapeutic domains: as a structural backbone for targeted oncological inhibitors (specifically STAT3) and as a molecular "Trojan horse" for active transport across the blood-brain barrier in glioma models.

Biophysical Foundation: Hydration Dynamics and Structural Plasticity

The biological efficacy of the N-methylglycinamide scaffold is fundamentally tied to its biophysical interactions with aqueous environments. Studies utilizing N-acetyl-glycine-methylamide (NAGMA) as a model peptide have demonstrated that the scaffold exhibits unique hydrophobic hydration properties around its methyl groups[1].

Unlike highly polar peptides that form rigid hydrogen-bond networks, the hydration shell of NAGMA is structurally plastic. When exposed to co-solutes such as dimethyl sulfoxide (DMSO), the co-solute does not bind directly to the peptide; instead, it indirectly modulates the peptide's conformation by altering the surrounding water network[2].

Mechanistic Causality: This minimal, surface-level contact between the hydration shells allows the N-methylglycinamide core to maintain structural flexibility while navigating complex biological fluids. This indirect modulation of the hydration shell is a critical thermodynamic attribute, lowering the entropic penalty during target-site alignment and facilitating passive membrane permeability[2].

Therapeutic Domain I: Targeted STAT3 Inhibition in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in numerous malignancies, including breast cancer and melanoma, driving tumor proliferation and survival[3].

The N-methylglycinamide scaffold serves as the core structural backbone for several highly potent carboxylic acid-based STAT3 inhibitors (including legacy leads SH4-54, BP-1-102, and SH5-07)[3]. The scaffold's architecture allows its two amine groups to be condensed with three distinct functional moieties, creating a highly modular system for Structure-Activity Relationship (SAR) optimization[4].

Iterative medicinal chemistry has revealed strict structural determinants for activity. Replacing aromatic rings with heterocyclic components generally decreases potency[4]. However, incorporating an Alanine (Ala) linker or a Proline (Pro)-based derivative—specifically requiring the (R)-configuration at the chiral center—drastically improves both inhibitory activity and selectivity against STAT3 DNA-binding[3].

STAT3_Pathway Ligand Cytokines / Growth Factors Receptor Membrane Receptor Ligand->Receptor Binds JAK JAK Kinases Receptor->JAK Activates STAT3_Mon STAT3 Monomer JAK->STAT3_Mon Phosphorylates STAT3_Dim p-STAT3 Dimer STAT3_Mon->STAT3_Dim Dimerization DNA Nuclear DNA Binding STAT3_Dim->DNA Translocates Inhibitor N-methylglycinamide Inhibitor Inhibitor->STAT3_Dim Blocks Binding

Figure 1: STAT3 pathway inhibition by N-methylglycinamide derivatives.

Quantitative Biological Activity

The following table summarizes the in vitro efficacy of optimized N-methylglycinamide analogues against STAT3 and cellular transport carriers.

CompoundScaffold ModificationChiral ConfigurationPrimary Biological TargetActivity MetricKey Phenotypic Outcome
1a Ala-linker(R)STAT3 DNA-bindingIC50 = 3.0 ± 0.9 μMBlocks constitutive STAT3 phosphorylation
2v Ala-linker(R)STAT3 DNA-bindingIC50 = 1.80 ± 0.94 μMStrongest in vitro DNA-binding inhibition
5d Pro-based(R)STAT3 DNA-bindingIC50 = 2.4 ± 0.2 μMImproved tumor-cell specificity
5h Pro-based (THP ring)(R)STAT3 DNA-bindingN/AEnhanced membrane permeability
SarCNU ChloroethylnitrosoureaN/ASarcosinamide CarrierKi = 3.26 ± 0.57 mMTargeted glioma cell alkylation
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

To validate the mechanism of action of these inhibitors, EMSA is the gold standard.

  • Step 1: Nuclear Extraction.

    • Causality: STAT3 exerts its oncogenic effect strictly in the nucleus. Using whole-cell lysates introduces cytosolic background noise and non-specific protein interactions that obscure true DNA-binding dynamics.

  • Step 2: Probe Incubation.

    • Causality: Utilize a radiolabeled high-affinity sis-inducible element (hSIE) probe. This specific sequence mimics the consensus DNA sequence that phosphorylated STAT3 dimers bind to in vivo.

  • Step 3: Inhibitor Treatment & Self-Validation.

    • Method: Pre-incubate nuclear extracts with 0–100 μM of N-methylglycinamide analogues (e.g., 1a, 2v, 5d) for 30 minutes prior to probe addition[4].

    • Self-Validation System: You must run a parallel control lane containing a 100-fold excess of unlabeled (cold) hSIE probe. If the radiolabeled band disappears in this lane, it mathematically proves the binding is sequence-specific and not an electrophoretic artifact.

  • Step 4: PAGE and Autoradiography.

    • Causality: Run the samples on a non-denaturing polyacrylamide gel. Denaturing conditions (like SDS) would destroy the non-covalent protein-DNA complex.

Therapeutic Domain II: Exploiting Endogenous Transport in Glioma

Delivering therapeutic agents across the blood-brain barrier and into glioma cells is notoriously difficult. However, sarcosinamide (the simplest N-methylglycinamide derivative) possesses a dedicated, sodium-independent transport carrier in human glioma SK-MG-1 cells[5].

By conjugating an alkylating chloroethylnitrosourea warhead to the sarcosinamide scaffold, researchers developed SarCNU. This derivative acts as a molecular Trojan horse. It competitively inhibits natural sarcosinamide uptake (


 mM) and utilizes the carrier to achieve a steady-state intracellular concentration nearly double that of standard BCNU (carmustine)[5].
Protocol 2: Radioligand Uptake Kinetics Assay

To prove that a new N-methylglycinamide derivative utilizes active cellular transport rather than passive diffusion, a strict kinetic assay is required.

  • Step 1: Cell Preparation.

    • Causality: Culture SK-MG-1 human glioma cells to exact confluence. Sub-confluent cells exhibit highly variable membrane carrier expression, skewing kinetic data.

  • Step 2: Temperature-Controlled Uptake.

    • Causality: Incubate cells with

      
      H-sarcosinamide at strictly controlled temperatures of 22°C and 4°C[5].
      
    • Self-Validation System: Active transport is inherently temperature-dependent due to the thermodynamic requirements of carrier conformational changes. A significant abrogation of uptake at 4°C confirms carrier-mediated transport. If uptake remains constant across temperatures, the compound is entering via passive diffusion.

  • Step 3: Competitive Inhibition Analysis.

    • Method: Co-incubate the radioligand with varying concentrations of the test derivative (e.g., SarCNU).

    • Self-Validation System: Perform a Dixon plot analysis (

      
       vs. 
      
      
      
      ). Intersecting lines in the upper-left quadrant mathematically validate competitive inhibition, proving the test compound and the endogenous ligand share the exact same transport carrier[5].

Conclusion

The N-methylglycinamide scaffold is far more than a simple structural linker. Its unique biophysical hydration properties allow it to act as a highly flexible, membrane-permeable anchor. Whether utilized to precisely orient functional groups within the SH2 domain of oncogenic STAT3, or exploited to hijack endogenous amino acid carriers in treatment-resistant gliomas, this scaffold remains a critical asset in the rational design of targeted therapeutics.

References[3] Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00544[4] Linker Variation and Structure-Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5846032/[5] Transport of amino acid amide sarcosinamide and sarcosinamide chloroethylnitrosourea in human glioma SK-MG-1 cells. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/2340120/[1] Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. MDPI (Molecules). URL: https://www.mdpi.com/1420-3049/29/1/1[2] Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. MDPI (Molecules). URL: https://www.mdpi.com/1420-3049/29/1/1

Sources

2-(Benzylamino)-N-methylacetamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

2-(Benzylamino)-N-methylacetamide: A Comprehensive Safety, Handling, and Application Whitepaper

Executive Summary

In modern drug development and peptidomimetic synthesis, 2-(Benzylamino)-N-methylacetamide (CAS: 111621-17-1) serves as a critical bifunctional building block. Structurally, it combines a sterically tuned secondary benzylamine with a rigid N-methylacetamide moiety. While this dual functionality makes it an exceptional precursor for central nervous system (CNS) therapeutics and functionalized amino acid derivatives, it also dictates a specific hazard profile.

As a Senior Application Scientist, I approach safety data sheets (SDS) not as static compliance documents, but as mechanistic blueprints. Understanding why a molecule presents specific hazards allows us to engineer self-validating protocols that ensure both operator safety and high-fidelity synthetic yields. This whitepaper translates the standard SDS of 2-(Benzylamino)-N-methylacetamide into an actionable, in-depth technical guide for research professionals.

Physicochemical Profiling & Structural Causality

To safely handle and effectively utilize 2-(Benzylamino)-N-methylacetamide, one must first understand the causality behind its physical properties. The molecule’s behavior is governed by two competing forces: the lipophilic benzyl group, which drives organic solubility and membrane permeability, and the highly polar amide network, which facilitates strong intermolecular hydrogen bonding.

According to structural data cataloged by leading chemical suppliers [1][2], the secondary amine has an estimated pKa of ~8.5. This basicity is the primary driver of both its synthetic nucleophilicity and its toxicological profile as a dermal and ocular irritant.

Table 1: Quantitative Physicochemical Data & Handling Implications

PropertyValueCausality / Impact on Handling
Molecular Formula C10H14N2OHigh carbon-to-heteroatom ratio ensures high solubility in halogenated solvents (DCM, Chloroform).
Molecular Weight 178.23 g/mol Relatively low molecular weight; poses a dust inhalation hazard if aerosolized during transfer.
CAS Registry Number 111621-17-1Primary identifier for regulatory tracking and inventory management.
Physical State Solid / CrystallineRequires localized exhaust ventilation (fume hood) to prevent particulate inhalation.
Solubility Soluble in MeOH, DCMDictates biphasic extraction protocols; requires pH > 10 to force the amine into the organic phase.
pKa (estimated) ~8.5 (Secondary Amine)Basic nature necessitates controlled acid-quenching (e.g., citric acid) during waste disposal.

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation classifies this compound under the Globally Harmonized System (GHS) as a Skin Irritant (Category 2) , Eye Irritant (Category 2) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) [3].

The Causality of Irritation: The irritation hazard is not arbitrary; it is a direct consequence of the molecule's pKa. At physiological pH (7.4), a significant fraction of the secondary amine becomes protonated. These cationic species interact aggressively with the anionic phospholipid headgroups of the stratum corneum (the outermost layer of the skin) and the mucosal membranes of the eye. This ionic binding disrupts the lipid bilayer, leading to localized cellular lysis and the inflammatory cascade recognized macroscopically as irritation.

Mechanism Molecule 2-(Benzylamino)-N-methylacetamide (Secondary Amine) Protonation Physiological pH (7.4) Protonation (pKa ~8.5) Molecule->Protonation Aqueous Environment Target Target Receptor (Therapeutic Binding) Molecule->Target Controlled Delivery Lipid Stratum Corneum Phospholipid Bilayer Protonation->Lipid Ionic Interaction Disruption Membrane Disruption (Irritation/Inflammation) Lipid->Disruption Toxicity Pathway

Fig 2. Mechanistic pathway of amine-induced dermal irritation vs. therapeutic targeting.

Self-Validating Experimental Protocols

In high-stakes drug development, protocols must be self-validating—meaning the process inherently proves its own success or failure without relying on external assumptions. Below are the optimized methodologies for the safe handling and synthetic integration of 2-(Benzylamino)-N-methylacetamide.

Protocol A: Safe Synthetic Integration (Amide Coupling)

Causality: The secondary amine is sterically hindered by the adjacent benzyl group, which reduces its nucleophilic attack rate compared to primary amines. Blindly heating the reaction to force completion can lead to thermal degradation and the release of toxic nitrogen oxide (NOx) fumes.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(Benzylamino)-N-methylacetamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an Argon atmosphere. Reasoning: Argon prevents oxidative degradation of the amine into reactive N-oxides.

  • Activation: Add the electrophile (e.g., an activated carboxylic acid) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS at the 1-hour mark.

    • The Validation Mechanism: The protocol relies on tracking the exact mass-to-charge ratio. The self-validation occurs by observing the disappearance of the

      
       179.1 
      
      
      
      peak of the starting material and the concurrent appearance of the product mass. If
      
      
      179.1 persists after 2 hours, the steric hindrance has stalled the reaction. This definitively validates the need to add a coupling catalyst (e.g., HOAt) rather than arbitrarily extending the reaction time, thereby preventing the generation of hazardous degradation byproducts.
Protocol B: Biphasic Extraction & Waste Segregation

Causality: Because the compound is basic, standard aqueous workups will result in the protonated amine dissolving into the aqueous waste, leading to severe environmental contamination and massive yield loss.

Step-by-Step Methodology:

  • Quenching: Dilute the completed reaction mixture with deionized water.

  • pH Adjustment: Slowly add 1M NaOH until the aqueous phase reaches pH 10.5. Reasoning: This ensures the amine is fully deprotonated and uncharged.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

  • Self-Validating Waste Check: Spot the post-extraction aqueous layer on a thin-layer chromatography (TLC) plate and stain it with Ninhydrin (which reacts with amines to form a deep purple color).

    • The Validation Mechanism: A negative (colorless) Ninhydrin result definitively validates that 100% of the active amine has been successfully transferred to the organic phase. This proves the yield is maximized and guarantees the aqueous waste is free of the hazardous active intermediate before disposal.

Emergency Response & Disposal Kinetics

Standard OSHA Hazard Communication guidelines mandate strict spill and disposal protocols for functionalized amides [4].

  • Spill Mitigation: In the event of a powder spill, do not sweep dry, as this aerosolizes the irritant. Gently cover the spill with a damp, inert absorbent pad. If dissolved in a solvent, neutralize the basicity using a weak, solid acid like citric acid. Causality: Using a strong acid (like HCl) will cause a rapid exothermic neutralization reaction, potentially boiling the solvent and vaporizing the compound into the operator's breathing zone.

  • Disposal Kinetics: Aqueous release is strictly prohibited. Amides undergo incredibly slow hydrolysis in environmental water systems (half-lives often exceeding years at neutral pH). Therefore, all organic and solid waste containing 2-(Benzylamino)-N-methylacetamide must be routed to high-temperature chemical incineration to break the robust C-N bonds and capture the resulting NOx emissions.

Workflow Raw 2-(Benzylamino)-N- methylacetamide Hazard Hazard Assessment (Skin/Eye Irritant) Raw->Hazard SDS Review PPE Engineering Controls (Fume Hood, Nitrile Gloves) Hazard->PPE Mitigation Reaction Synthetic Application (Peptide Coupling) PPE->Reaction Safe Handling Validation Self-Validating IPC (LC-MS Tracking) Reaction->Validation Quality Check Waste Waste Neutralization (Citric Acid Quench) Validation->Waste Effluent Processing

Fig 1. Synthetic workflow and safety integration for 2-(Benzylamino)-N-methylacetamide.

References

  • "Secondary Amines and Amides: Toxicological Profiles." PubChem, National Center for Biotechnology Information. Available at: [Link]

  • "Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200)." Occupational Safety and Health Administration (OSHA). Available at: [Link]

N-Substituted Glycinamide Analogs: Structural Pharmacology, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted glycinamide derivatives represent a highly versatile and chemically tractable scaffold in modern drug discovery and agrochemical development. Characterized by the presence of an amide-linked glycine moiety, this structural motif offers unique physicochemical properties, including a tunable polar surface area (PSA), multiple hydrogen bond donors/acceptors, and excellent synthetic accessibility[1][2]. As a fundamental building block, the strategic incorporation of the glycinamide moiety is rarely accidental; it is a deliberate design choice aimed at modulating pharmacokinetics (e.g., blood-brain barrier penetration) or engaging specific target pockets via complex hydrogen-bonding networks[1]. This whitepaper provides an in-depth technical analysis of the structural rationale, synthesis methodologies, and pharmacological applications of N-substituted glycinamides.

Structural Rationale & Pharmacological Causality

The decision to integrate an N-substituted glycinamide into a lead compound is driven by specific structure-activity relationship (SAR) requirements:

  • Peripheral Restriction via PSA Modulation: In the development of Cannabinoid Receptor 1 (CB1R) antagonists, first-generation drugs failed due to severe psychiatric side effects caused by central nervous system (CNS) penetration[1]. By replacing lipophilic groups with a polar glycinamide moiety (e.g., compound JD5006), researchers increased the PSA to >110 Ų and added critical hydrogen bond donors. The causality is clear: high PSA and increased hydrogen bonding restrict the molecule from crossing the lipophilic blood-brain barrier (BBB), thereby localizing the therapeutic antagonism to peripheral tissues (liver, adipose) and mitigating CNS toxicity[1].

  • Multimodal Target Engagement: In neuropharmacology, phenyl-glycinamide derivatives have been engineered as hybrid molecules. The glycinamide linker acts as a flexible spacer that allows different pharmacophores to simultaneously engage multiple targets, such as TRPV1 receptors and voltage-gated sodium channels, providing potent, broad-spectrum antiseizure and antinociceptive effects[3][4].

  • Metabolic Stability & Solubility: The amide bond in glycinamides is generally stable against spontaneous hydrolysis but can be tailored for specific enzymatic cleavage if a prodrug strategy is desired. Furthermore, the terminal amine can be protonated at physiological pH, drastically improving aqueous solubility compared to pure hydrocarbon analogs.

Synthetic Methodologies: The Chloroacetylation-Amination Pathway

The synthesis of N-substituted glycinamides typically follows a robust, two-step nucleophilic substitution pathway[2].

  • Nucleophilic Acylation (Chloroacetylation): A primary or secondary amine is reacted with chloroacetyl chloride. This reaction is highly exothermic and must be controlled at 0°C in an aprotic solvent to prevent side reactions.

  • SN2 Displacement: The resulting α-chloroacetamide intermediate undergoes nucleophilic substitution (SN2) with a second amine (e.g., an aniline or piperazine derivative) to yield the final glycinamide[2][5].

SynthesisWorkflow A Primary/Secondary Amine C DCM + TEA (0°C to RT) A->C B Chloroacetyl Chloride B->C D Intermediate: Substituted Chloroacetamide C->D Nucleophilic Acylation (Exothermic Control) F Target Compound: N-Substituted Glycinamide D->F SN2 Displacement E Amine / Aniline (Nucleophile) E->F Base (e.g., K2CO3) Reflux / RT

Figure 1: General two-step synthesis workflow for N-substituted glycinamide derivatives.

Biological Activity & Target Profiles

Neurology: Antiseizure & Antinociceptive Efficacy

Recent advancements have highlighted the efficacy of phenyl-glycinamide derivatives in treating neurological disorders. Compound (R)-32, a novel hybrid molecule, demonstrated potent protection across multiple in vivo seizure models. Following intraperitoneal (i.p.) administration, it yielded an ED50 of 73.9 mg/kg in the maximal electroshock (MES) test, and an impressive 18.8 mg/kg in the 6 Hz (32 mA) test[3]. The efficacy in the 6 Hz model is particularly critical, as it is a benchmark for identifying compounds effective against drug-resistant focal seizures[4].

Metabolic Disorders: Peripheral CB1R Antagonism

To combat obesity and hepatic steatosis without the psychiatric adverse events of first-generation CB1R antagonists, researchers synthesized N-substituted glycinamide analogs such as JD5006[1]. By leveraging the glycinamide motif to increase polar surface area, the molecule is restricted from crossing the BBB, yet it maintains a high binding affinity (IC50 of 18 nM) for peripheral CB1 receptors[1].

PeripheralRestriction Ligand Glycinamide Analog (e.g., JD5006) Properties High PSA (>110) Multiple H-Bond Donors Ligand->Properties Structural Design BBB Blood-Brain Barrier Properties->BBB Limits Lipophilicity Periphery Peripheral CB1 Receptors (Liver, Adipose) Properties->Periphery High Affinity Binding CNS CNS CB1 Receptors (Avoided) BBB->CNS Penetration Blocked Outcome Metabolic Benefits (No Psychiatric AE) Periphery->Outcome Antagonism

Figure 2: Mechanism of peripheral restriction for glycinamide-based CB1R antagonists.

Agrochemicals: Fungicidal Activity

In agrochemistry, novel 2-glycinamide cyclohexyl sulfonamide derivatives were synthesized to combat Botrytis cinerea, a highly destructive fungal pathogen. Analogs such as II-8 and II-15 demonstrated nearly 88% control efficacy at 200 μg/mL, significantly outperforming commercial standards like boscalid[5][6].

Oncology & Infectious Disease

Recent molecular hybridization of the glycinamide scaffold with sulfonamides has yielded compounds with significant antiproliferative activity against A549 lung cancer and A431 epidermoid carcinoma cell lines[7]. Additionally, combining N-substituted glycinamides with 1,4-dicarbonyls has produced potent anti-tubercular compounds that target the InhA enzyme in Mycobacterium tuberculosis.

Quantitative Data Summary

Compound / ClassPrimary Target / IndicationKey Efficacy MetricSource
(R)-32 (Phenyl-glycinamide)Seizures (MES, 6 Hz)ED50 = 18.8 mg/kg (6 Hz, 32 mA)Jakubiec et al., 2024[3]
JD5006 (Glycinamide analog)Peripheral CB1R (Obesity)IC50 = 18 nMChorvat et al., 2012[1]
Compound II-15 (Cyclohexyl sulfonamide)Botrytis cinerea (Fungicide)87.97% Control Efficacy at 200 μg/mLCai et al., 2018[5]
Compound 5g (Sulfonamide-glycinamide)A549 / A431 Cancer CellsSignificant Antiproliferative ActivityTaylor & Francis, 2024[7]
Compound 4c (N-phenyl-4-oxo-butanamide)M. tuberculosis (InhA)MIC = 1.56 µg/mLNIScPR, 2024

Validated Experimental Protocols

Protocol: Two-Step Synthesis of N-Substituted Glycinamides

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity.

Step 1: Chloroacetylation

  • Action: Dissolve 1.0 eq of the primary/secondary amine in anhydrous dichloromethane (DCM). Add 1.2 eq of triethylamine (TEA). Cool the mixture to 0°C using an ice bath.

  • Action: Add 1.1 eq of chloroacetyl chloride dropwise over 30 minutes.

  • Causality: DCM provides an aprotic environment, preventing the hydrolysis of the highly reactive acyl chloride. TEA acts as an acid scavenger to neutralize the HCl byproduct; without it, the reactant amine would protonate and lose its nucleophilicity[2]. The 0°C environment controls the exothermic reaction, preventing degradation or di-acylation.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate gradient. The disappearance of the starting amine spot and the appearance of a new, less polar spot confirms conversion to the chloroacetamide intermediate.

Step 2: SN2 Amination

  • Action: Dissolve the chloroacetamide intermediate in acetonitrile. Add 1.5 eq of the secondary amine (nucleophile) and 2.0 eq of potassium carbonate (K2CO3).

  • Action: Stir the mixture at room temperature or under mild reflux (60°C) for 4–8 hours.

  • Causality: K2CO3 neutralizes the HCl formed during the SN2 displacement, maintaining the nucleophilicity of the secondary amine[5]. Acetonitrile is chosen as a polar aprotic solvent to accelerate the SN2 mechanism.

  • Validation: Confirm the final product structure via 1H-NMR (identifying the characteristic singlet of the -CH2- protons between the two nitrogens, typically around 3.0–3.5 ppm) and LC-MS for exact mass confirmation.

Protocol: In Vivo 6 Hz Psychomotor Seizure Test

Used for evaluating the antiseizure efficacy of glycinamide derivatives (e.g., (R)-32).

  • Dosing and Pre-treatment: Administer the glycinamide analog via intraperitoneal (i.p.) injection to a cohort of adult male mice.

    • Causality: i.p. administration ensures rapid systemic absorption, bypassing immediate first-pass hepatic metabolism to accurately assess CNS efficacy[3].

  • Electrical Stimulation: 30 minutes post-administration, apply a 6 Hz, 32 mA (or 44 mA) electrical current for 3 seconds via corneal electrodes.

    • Causality: The 6 Hz model, particularly at 44 mA, is specifically designed to mimic drug-resistant limbic seizures, which are often missed by traditional MES tests[4].

  • Observation and Validation: Observe the mice for the presence or absence of seizure activity (e.g., forelimb clonus, Straub tail).

    • Validation: The assay is self-validating if the vehicle control group exhibits 100% seizure activity and the positive control group (e.g., Levetiracetam) exhibits dose-dependent protection.

References

1.[5] Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea. mdpi.com. URL: 2.[1] The therapeutic potential of second and third generation CB1R antagonists. nih.gov. URL: 3.[3] Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. nih.gov. URL: 4.[6] Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea. nih.gov. URL: 5.[2] 2-Chloro-N-(2-chloroethyl)acetamide|CAS 13627-28-6. benchchem.com. URL: 6.[7] Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. tandfonline.com. URL: 7. A molecular hybridization approach to design and study the in vitro and in silico properties of N-phenyl-4-oxo-butanamide deriv. niscpr.res.in. URL: 8.[4] New phenyl-glycinamide derivatives with hybrid structure as new effective anticonvulsant candidates. sciforum.net. URL:

Sources

Methodological & Application

Preparation of 2-(Benzylamino)-N-methylacetamide Hydrochloride Salt: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 2-(Benzylamino)-N-methylacetamide is a highly versatile


-amino acetamide building block. Structurally characterized by a secondary amine flanked by a benzyl group and an N-methylacetamide moiety, it is frequently utilized in the design of central nervous system (CNS) therapeutics, peptidomimetics, and enzyme inhibitors.

While the free base form is synthetically useful, converting it into its hydrochloride salt (CAS: 937396-50-4) significantly enhances its aqueous solubility, crystalline stability, and shelf-life [1]. This application note provides a self-validating, highly optimized protocol for the bimolecular nucleophilic substitution (S


2) synthesis of the free base, followed by anhydrous salt formation.

Mechanistic Rationale & Experimental Causality

The synthesis relies on the S


2 alkylation of benzylamine with 2-chloro-N-methylacetamide[2]. For a robust and high-yielding protocol, several critical experimental choices must be understood:
  • Choice of Base (Heterogeneous vs. Homogeneous): Potassium carbonate (K

    
    CO
    
    
    
    ) is selected as a mild, heterogeneous inorganic base. Unlike soluble organic bases (e.g., triethylamine), K
    
    
    CO
    
    
    facilitates a simple physical removal (filtration) post-reaction and effectively neutralizes the generated hydrochloric acid without participating in competing nucleophilic attacks.
  • Stoichiometric Control: A slight excess of benzylamine (1.1 to 1.2 equivalents) is used to drive the reaction to completion. The bulky nature of the benzyl group sterically hinders over-alkylation (the formation of unwanted tertiary amines), ensuring a high selectivity for the secondary amine product [3].

  • Anhydrous Salt Formation Environment: The use of anhydrous hydrogen chloride (HCl) in diethyl ether (or 1,4-dioxane) is non-negotiable. The highly non-polar ether matrix ensures that as the ammonium salt forms, it rapidly exceeds its solubility limit and precipitates as a pure crystalline solid. This physical precipitation drives the equilibrium forward and prevents hydrolytic degradation of the amide bond [4].

Visualizing the Synthetic Logic

Workflow A Benzylamine + K2CO3 C SN2 Alkylation (MeCN, 60°C) A->C B 2-Chloro-N- methylacetamide B->C D Workup & Extraction C->D E Free Base Intermediate D->E F Salt Formation (HCl in Et2O) E->F G Crystallization F->G H Target Product (HCl Salt) G->H

Synthetic workflow for 2-(Benzylamino)-N-methylacetamide hydrochloride.

Mechanism N1 Nucleophile Benzylamine N3 SN2 Transition State N1->N3 N2 Electrophile 2-Chloro-N-methylacetamide N2->N3 N4 Protonated Intermediate N3->N4 Cl- leaves N5 Deprotonation by K2CO3 N4->N5 N6 Free Base Formation N5->N6 N7 Anhydrous HCl Addition N6->N7 Et2O solvent N8 Ammonium Hydrochloride Salt N7->N8 Precipitation

Mechanistic pathway highlighting the SN2 alkylation and subsequent salt formation.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Chloro-N-methylacetamide 107.541.005.38 g (50 mmol)Electrophile
Benzylamine 107.151.105.89 g (55 mmol)Nucleophile
Potassium Carbonate (K

CO

)
138.211.5010.37 g (75 mmol)Acid Scavenger / Base
Acetonitrile (MeCN) 41.05N/A100 mLPolar Aprotic Solvent
2.0 M HCl in Diethyl Ether 36.461.2030 mL (60 mmol)Protonating Agent
Ethyl Acetate (EtOAc) 88.11N/A150 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: S 2 Alkylation (Synthesis of the Free Base)
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-N-methylacetamide (5.38 g, 50 mmol) and anhydrous acetonitrile (100 mL).

  • Base Addition: Add finely powdered, anhydrous K

    
    CO
    
    
    
    (10.37 g, 75 mmol) to the solution. Stir for 5 minutes at room temperature to ensure an even suspension.
  • Nucleophile Addition: Add benzylamine (5.89 g, 55 mmol) dropwise over 10 minutes using a syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath. Stir vigorously for 4 to 6 hours.

  • Self-Validation (TLC Monitoring): Monitor the reaction progression via TLC (Silica gel, Eluent: 5% Methanol in Dichloromethane). The disappearance of the 2-chloro-N-methylacetamide spot (visualized by KMnO

    
     stain) and the appearance of a new, lower R
    
    
    
    spot validates the completion of the substitution.
  • Workup: Cool the mixture to room temperature and filter off the inorganic salts (K

    
    CO
    
    
    
    and KCl) through a pad of Celite. Wash the filter cake with EtOAc (50 mL).
  • Concentration: Concentrate the filtrate under reduced pressure to remove acetonitrile. Redissolve the resulting residue in EtOAc (100 mL) and wash with distilled water (2 × 50 mL) and brine (50 mL) to remove unreacted benzylamine traces.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the crude 2-(benzylamino)-N-methylacetamide as a pale yellow oil.
Phase 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether (50 mL). If the free base is not fully soluble, add a minimal amount of anhydrous dichloromethane (DCM) until a clear solution is obtained.

  • Precipitation: Cool the solution to 0 °C using an ice-water bath. Under vigorous stirring, slowly add 2.0 M HCl in diethyl ether (30 mL, 60 mmol) dropwise. Self-Validation: A dense, white precipitate will form immediately upon addition, visually confirming the protonation of the secondary amine.

  • Maturation: Allow the suspension to stir at 0 °C for an additional 30 minutes to ensure complete crystallization.

  • Isolation: Filter the white precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 × 20 mL) to remove any non-polar impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 2-(benzylamino)-N-methylacetamide hydrochloride as a highly pure white crystalline powder.

Analytical Characterization

To verify the structural integrity and purity of the synthesized product, the following analytical data should be expected:

Analytical TechniqueExpected Result / SignalStructural Significance

H NMR (400 MHz, DMSO-d

)

9.40 (br s, 2H)
Confirms protonated secondary amine (-NH

)

H NMR (400 MHz, DMSO-d

)

8.55 (q, 1H)
Amide proton (-CONH-), coupled to the methyl group

H NMR (400 MHz, DMSO-d

)

7.50 - 7.35 (m, 5H)
Aromatic protons of the benzyl ring

H NMR (400 MHz, DMSO-d

)

4.15 (s, 2H)
Benzylic protons (-CH

-Ph)

H NMR (400 MHz, DMSO-d

)

3.75 (s, 2H)

-carbonyl protons (-CH

-CO-)
ESI-MS (Positive Mode) m/z 179.1[M+H]

Corresponds to the mass of the free base
Melting Point Sharp, typically >180 °C (dec.)Indicates high crystalline purity of the HCl salt

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. PubChem. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7288, 2-Chloro-N-methylacetamide. PubChem. Available at:[Link]

Application Note: Solvent Selection and Optimization for the Synthesis of 2-(Benzylamino)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The


-amino acetamide scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a key intermediate in the development of neuroactive compounds, anticonvulsants, and enzyme inhibitors. The synthesis of 2-(benzylamino)-N-methylacetamide  is classically achieved via a bimolecular nucleophilic substitution (

) reaction between benzylamine and 2-chloro-N-methylacetamide.

While the reaction mechanism is straightforward, achieving high yields of the desired secondary amine without generating complex mixtures is challenging. The primary competing side reaction is over-alkylation , where the newly formed secondary amine acts as a nucleophile to attack a second molecule of the alkyl halide, yielding an unwanted tertiary amine byproduct (N,N-bis(2-amino-N-methylacetamide)benzylamine)[1]. As a Senior Application Scientist, I have found that the critical variable dictating the success, scalability, and purification requirements of this synthesis is solvent selection .

This application note provides a deep dive into the mechanistic causality behind solvent effects in amine alkylations and presents self-validating protocols optimized for both selectivity and kinetic efficiency.

Mechanistic Rationale: The Role of the Solvent Cage

In standard


 reactions, textbooks generally advocate for polar aprotic solvents  (e.g., Acetonitrile, DMF) because they solvate cations but leave the nucleophilic anion "naked" and highly reactive[2]. However, neutral amine alkylations deviate from this generalized rule due to the inherent nucleophilicity of the products.
The Over-Alkylation Dilemma

When benzylamine (a primary amine) is alkylated, it forms a secondary amine. Inductively, the added alkyl group pushes electron density onto the nitrogen, making the secondary amine more nucleophilic than the starting primary amine. If the reaction is run in a polar aprotic solvent like Acetonitrile (MeCN), the lack of hydrogen bonding means this highly reactive secondary amine will rapidly consume the remaining 2-chloro-N-methylacetamide, leading to significant over-alkylation.

The Polar Protic Advantage

To achieve high selectivity for the mono-alkylated product, polar protic solvents (e.g., Ethanol, Methanol) are strategically employed. Protic solvents form a dense hydrogen-bonding network (a "solvent cage") around the amines[3]. Because the secondary amine product is more sterically hindered than the primary benzylamine, its solvent cage makes it exceptionally bulky, drastically reducing its ability to approach the electrophilic carbon of another 2-chloro-N-methylacetamide molecule[4].

Key Insight: While protic solvents decrease the overall reaction rate by dampening nucleophilicity, they artificially invert the reactivity profile, making the less hindered primary amine react faster than the more hindered secondary amine. This maximizes mono-alkylation selectivity.

Experimental Data: Solvent Screening Summary

The following table summarizes the quantitative impact of solvent selection on the synthesis of 2-(benzylamino)-N-methylacetamide (using 1.0 eq of alkyl halide and 3.0 eq of benzylamine at 50°C for 6 hours).

SolventClassificationDielectric Constant (

)
Substrate ConversionMono-alkylation SelectivityWorkup Complexity
Acetonitrile (MeCN) Polar Aprotic37.5>98%~65%High (Requires column chromatography)
Ethanol (EtOH) Polar Protic24.585%>92% Low (Direct crystallization possible)
Toluene Non-polar2.4<30%VariableModerate (Sluggish kinetics, poor solubility)

Reaction Pathway & Solvent Influence Diagram

The following diagram illustrates the divergent reaction pathways and how solvent selection acts as a chemical switch between the target product and the over-alkylated byproduct.

SolventSelection R1 Benzylamine (Primary Amine) Target 2-(Benzylamino)-N-methylacetamide (Target: Secondary Amine) R1->Target S_N2 Attack (Primary Alkylation) R2 2-Chloro-N-methylacetamide (Electrophile) R2->Target Side Over-alkylated Byproduct (Tertiary Amine) Target->Side Competing S_N2 (Secondary Alkylation) NoteProtic Polar Protic (EtOH): H-bonding cages nucleophile, slowing kinetics but maximizing selectivity. NoteProtic->Target NoteAprotic Polar Aprotic (MeCN): Naked nucleophile, fast kinetics but higher over-alkylation. NoteAprotic->Side

Mechanistic pathway of benzylamine alkylation highlighting solvent-dependent selectivity.

Detailed Experimental Protocols

Depending on the specific needs of your drug development pipeline (e.g., need for rapid library generation vs. need for scalable, chromatography-free scale-up), two distinct protocols are provided.

Protocol A: Selectivity-Driven Synthesis in Ethanol (Recommended for Scale-up)

This protocol leverages the hydrogen-bonding effects of ethanol and Le Chatelier’s principle (using excess benzylamine) to drive selectivity, allowing for a chromatography-free purification.

Materials:

  • Benzylamine (3.0 equivalents)

  • 2-Chloro-N-methylacetamide (1.0 equivalent)

  • Absolute Ethanol (Solvent, 10 mL/gram of substrate)

  • Ethyl Acetate and Hexane (for crystallization)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with absolute ethanol.

  • Amine Addition: Add benzylamine (3.0 eq) to the solvent and stir to ensure complete dissolution. Causality: The excess amine acts both as the reactant to statistically favor mono-alkylation and as the acid scavenger for the HCl generated during the reaction.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add 2-chloro-N-methylacetamide (1.0 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and gradually heat the reaction to gentle reflux (75-80°C) for 6 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Workup: Partition the resulting residue between Ethyl Acetate (EtOAc) and distilled water. The water phase will extract the benzylamine hydrochloride salt. Wash the organic layer twice with water, then once with brine.

  • Drying & Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: Dissolve the crude oil in a minimum amount of warm EtOAc and slowly add Hexane until the solution becomes slightly turbid. Cool to 4°C overnight to precipitate pure 2-(benzylamino)-N-methylacetamide as a crystalline solid.

Protocol B: Kinetically Driven Synthesis in Acetonitrile (For Rapid Library Synthesis)

This protocol is designed for speed. It utilizes a polar aprotic solvent to accelerate the


 displacement[2]. Because over-alkylation is higher, this method relies on an inorganic base and subsequent flash chromatography.

Materials:

  • Benzylamine (1.2 equivalents)

  • 2-Chloro-N-methylacetamide (1.0 equivalent)

  • Potassium Carbonate (

    
    , finely powdered, 2.0 equivalents)
    
  • Acetonitrile (MeCN, anhydrous, 10 mL/gram of substrate)

Step-by-Step Methodology:

  • Base Suspension: Suspend finely powdered

    
     (2.0 eq) in anhydrous MeCN. Causality: 
    
    
    
    is insoluble in MeCN, acting as a heterogeneous base to scavenge HCl without interfering with the nucleophile.
  • Reagent Addition: Add benzylamine (1.2 eq) followed immediately by 2-chloro-N-methylacetamide (1.0 eq) at room temperature.

  • Reaction: Stir the heterogeneous mixture vigorously at 50°C for 2 hours. The reaction proceeds rapidly due to the lack of a solvent cage around the benzylamine.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove the inorganic salts (

    
     and unreacted 
    
    
    
    ). Wash the filter cake with additional MeCN.
  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude mixture containing the target product and the tertiary amine byproduct.

  • Purification: Purify the crude material via flash column chromatography on silica gel, utilizing a gradient of Dichloromethane (DCM) to 5% Methanol in DCM to separate the desired secondary amine from the over-alkylated impurity.

Conclusion

The synthesis of 2-(benzylamino)-N-methylacetamide perfectly illustrates the nuanced role of solvent selection in organic synthesis. While polar aprotic solvents like Acetonitrile offer rapid kinetics, they strip the nucleophile of its solvent cage, leading to poor selectivity and necessitating chromatographic purification. Conversely, utilizing a polar protic solvent like Ethanol harnesses hydrogen bonding to artificially suppress the reactivity of the secondary amine product, enabling high-yielding, scalable, and easily purifiable workflows.

References

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering / National Institutes of Health (NIH). Available at:[Link]

  • Nucleophilic Substitution Reactions. BITS Pilani. Available at:[Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at:[Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Benzylamino)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-2/Tier-3 support resource for medicinal chemists and process development scientists. It assumes a baseline understanding of organic synthesis but addresses the specific chemoselective challenge of separating two amines.

Ticket Category: Purification / Work-up Strategy Target Molecule: 2-(Benzylamino)-N-methylacetamide (Secondary Amine) Impurity: Benzylamine (Primary Amine)

The Separation Challenge (Root Cause Analysis)

Before selecting a protocol, it is critical to understand why standard acid-base extractions often fail for this specific mixture.

FeatureImpurity: BenzylamineProduct: 2-(Benzylamino)-N-methylacetamideThe Problem
Structure Primary Amine (

)
Secondary Amine (

)
Both are basic amines.
Basicity (

)
~9.34 (Conjugate Acid)~8.1 – 8.5 (Est. Conjugate Acid)

is < 1.5 units. Standard acid washes protonate both.
Boiling Point 185°C (at 760 mmHg)>250°C (Predicted)Distillation requires high vacuum to avoid degrading the amide.
Reactivity High steric accessibilityModerate steric hindranceOpportunity:

amines form imines (Schiff bases) readily;

amines do not.
Diagnostic: Select Your Protocol

Use the decision tree below to select the method that matches your scale and equipment availability.

purification_decision Start Start: Contaminated Mixture Scale What is your scale? Start->Scale Form Is the product a solid or oil? Scale->Form > 5 grams MethodA Method A: Chemoselective Scavenging (Best for High Purity/Pharma) Scale->MethodA < 5 grams MethodB Method B: Vacuum Distillation (Best for Oils/Large Scale) Form->MethodB Viscous Oil / Stable Liquid MethodC Method C: pH-Controlled Extraction (Best for Cost/Bulk Solids) Form->MethodC Crystalline Solid

Figure 1: Triage logic for selecting the purification methodology.

Method A: Chemoselective Scavenging (Recommended)

Best For: Medicinal chemistry scales (<5g), library synthesis, and high-purity requirements. Mechanism: Polymer-supported aldehydes react selectively with primary amines (benzylamine) to form imines (Schiff bases). The secondary amine product is sterically hindered and electronically less favorable to form stable aminals/enamines under these conditions, remaining in solution.

Reagents Required[1][2][3][4][5]
  • Resin: 4-Benzyloxybenzaldehyde polystyrene resin (or equivalent aldehyde-functionalized resin).

  • Solvent: DCM (Dichloromethane) or DCE (Dichloroethane). Avoid protic solvents (MeOH) which can retard imine formation.

  • Acid Catalyst: Acetic acid (glacial).

Protocol Steps
  • Dissolution: Dissolve the crude mixture in anhydrous DCM (approx. 10 mL per gram of crude).

  • Stoichiometry: Add 3.0 equivalents of Aldehyde Resin relative to the estimated amount of benzylamine impurity (determined by NMR or LCMS).

    • Note: If impurity % is unknown, assume 20% w/w excess.

  • Catalysis: Add 1-2 drops of glacial acetic acid. This catalyzes the dehydration step of imine formation.

  • Incubation: Shake or stir gently at room temperature for 3–6 hours.

    • Tip: Do not use magnetic stir bars with resin as they grind the polymer beads, clogging filters later. Use an orbital shaker.

  • Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Wash the resin cake with 2 x DCM to recover entrained product.

  • Concentration: Evaporate the filtrate. The benzylamine remains bound to the resin as an imine; the filtrate contains your pure secondary amine.

Validation:

  • Check TLC (run against authentic benzylamine).

  • H-NMR: Look for the disappearance of the benzylamine benzylic singlet (

    
     ~3.8 ppm) and the absence of the resin-bound aldehyde peak.
    

Method B: Vacuum Distillation (Azeotropic Removal)

Best For: Scale-up (>10g), oily products, or when resins are cost-prohibitive. Mechanism: Benzylamine is moderately volatile (bp 185°C).[1] Under high vacuum, it can be removed, especially if an azeotropic carrier is used.

Protocol Steps
  • Setup: Short-path distillation apparatus or Kugelrohr.

  • Solvent Strip: Ensure all reaction solvents (EtOAc, DCM) are removed first.

  • High Vacuum: Apply vacuum (< 1 mmHg / 1 Torr).

  • Heating:

    • Heat the flask to 60–80°C. Benzylamine will distill off (bp ~50°C at 4 mmHg).

    • Critical: The product (amide) has a much higher boiling point and will remain in the pot.

  • Azeotropic Enhancement (If Benzylamine persists):

    • Add Toluene or Chlorobenzene to the residue.

    • Re-evaporate.[2] Benzylamine forms a positive azeotrope with these solvents, assisting in its removal at lower temperatures.

Method C: pH-Controlled Extraction (The "Sweet Spot")

Best For: Bulk removal when chromatography is impossible. Mechanism: Exploiting the subtle


 difference. By adjusting the aqueous phase to pH ~8.5, the secondary amine product (lower 

due to the electron-withdrawing amide group) will exist largely as the free base (organic soluble), while a significant portion of the benzylamine (higher

) remains protonated (water soluble).
Protocol Steps
  • Acidification: Dissolve crude in DCM. Extract with 1M HCl.[3] (Both amines go into water; discard organic layer containing non-basic impurities).

  • The pH Switch:

    • Cool the aqueous layer to 0°C.

    • Slowly add saturated

      
       or dilute NaOH while monitoring with a calibrated pH meter.
      
    • Target pH: 8.3 – 8.6 .

  • Extraction: Extract the aqueous solution with DCM (3x).

    • Theory: At pH 8.5, the product (est. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ~8.2) is ~66% free base. Benzylamine (
      
      
      
      9.3) is only ~15% free base.
  • Repetition: You may need to repeat this "back-extraction" to maximize yield, though some yield loss is inherent to this method.

Troubleshooting & FAQ

Q: I tried chromatography (Silica), but the spots are streaking/overlapping.

  • Cause: Amines interact strongly with the acidic silanols on silica gel.

  • Resolution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes/EtOAc. Add 1% TEA to your mobile phase. This blocks the silanol sites, sharpening the amine peaks.

Q: Can I use an isocyanate resin instead of aldehyde?

  • Analysis: Isocyanate resins (e.g., polystyrene methylisocyanate) react to form ureas.

  • Risk: Isocyanates react with both primary and secondary amines.[4] While primary amines react faster, you risk scavenging your product. Aldehyde resins are superior for this specific separation because they are chemoselective for primary amines.

Q: The product is water-soluble, and I lost it during extraction.

  • Resolution: If your product is amphiphilic (common with amino-acetamides), avoid aqueous workups. Use Method A (Resin) or switch to Reverse Phase Chromatography (C18) using water/acetonitrile with 0.1% TFA.

Visualizing the Scavenging Pathway

scavenging_mechanism Resin Aldehyde Resin (Solid Support) Reaction Mixing in DCM (+ cat. AcOH) Resin->Reaction Impurity Benzylamine (Solution) Impurity->Reaction Product Product (2° Amine) (Solution) Product->Reaction No Reaction Imine Resin-Bound Imine (Solid) Reaction->Imine Covalent Bond PureProd Purified Product (Filtrate) Reaction->PureProd Filtration

Figure 2: Chemoselective capture of benzylamine using aldehyde-functionalized resin.

References

  • PubChem. (2025). Benzylamine Compound Summary. National Center for Biotechnology Information. [Link]

  • Biotage. (n.d.). Isolute® Scavenger Resins: User Guide. (Referenced for general stoichiometry of aldehyde resins).
  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 2-(Benzylamino)-N-methylacetamide and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-(Benzylamino)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of this active pharmaceutical ingredient (API) and its related impurities.

Introduction: The Challenge of Separation

2-(Benzylamino)-N-methylacetamide is a polar compound, and its synthesis can lead to several structurally similar impurities. These impurities can arise from starting materials, by-products, or degradation.[1] The primary challenge in developing a robust HPLC method lies in achieving adequate resolution between the main component and these closely related, often polar, impurities.[2][3] Co-elution, poor peak shape, and insufficient retention are common hurdles that can compromise the accuracy and reliability of analytical results.[3][4]

This guide provides a systematic approach to method development and troubleshooting, grounded in established chromatographic principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Method Development

Question 1: Where do I start with method development for 2-(Benzylamino)-N-methylacetamide and its impurities?

A systematic approach is crucial for efficient and effective method development.[5] A good starting point involves understanding the physicochemical properties of your target analyte and potential impurities. 2-(Benzylamino)-N-methylacetamide contains a secondary amine and an amide group, making its retention sensitive to mobile phase pH.[6]

Here is a recommended starting protocol for a reversed-phase HPLC (RP-HPLC) method, which is the most common mode for pharmaceutical analysis:[7]

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 column is a versatile, non-polar stationary phase suitable for a wide range of compounds.[8] The given dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that provides a low pH, which can improve peak shape for basic compounds by keeping them in a single ionic state.[9]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.[10]
Gradient 5% to 95% B over 20 minutesA broad "scouting" gradient is essential to determine the approximate retention times of the main peak and any impurities.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a consistent column temperature improves reproducibility.[4]
Detection (UV) 210 nm and 254 nmMonitor at a low wavelength (210 nm) to detect a wide range of compounds and a higher wavelength (254 nm) where aromatic compounds (like our analyte) typically absorb.
Injection Volume 10 µLA standard injection volume to avoid column overload.[12]

Workflow for Initial Method Development:

MethodDevelopment cluster_prep Preparation cluster_dev Development cluster_opt Optimization A Define Analytical Target Profile (ATP) B Gather Information on Analyte & Impurities A->B C Select Column & Initial Conditions B->C D Run Scouting Gradient C->D E Evaluate Chromatogram D->E F Optimize Gradient & Mobile Phase pH E->F G Fine-tune Flow Rate & Temperature F->G H Method Validation (ICH Q2(R2)) G->H

Caption: A systematic workflow for HPLC method development.

Question 2: My main peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue, especially with basic compounds like 2-(Benzylamino)-N-methylacetamide.[13] It can lead to inaccurate integration and poor resolution between adjacent peaks.[14]

Primary Causes and Solutions for Peak Tailing:

CauseExplanationTroubleshooting Steps
Secondary Interactions with Silanols Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of the analyte, causing tailing.[14][15]1. Adjust Mobile Phase pH: Lower the pH (e.g., to 2.5-3.0 with formic or phosphoric acid) to protonate the amine group and minimize interaction with silanols.[16][17] 2. Use a "High Purity" or End-Capped Column: These columns have fewer accessible silanol groups.[13] 3. Add a Competing Base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to occupy the active silanol sites, but this is less common with modern columns and can suppress MS signals.[14]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12]1. Reduce Injection Volume: Try injecting a smaller volume of the sample. 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample.
Column Contamination or Degradation Accumulation of strongly retained compounds on the column frit or head can distort peak shape.[18]1. Use a Guard Column: A guard column protects the analytical column from strongly retained sample components.[18] 2. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[19]
Extra-Column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches). 2. Ensure Proper Connections: Check that all fittings are secure and there are no leaks.[12]

Troubleshooting Decision Tree for Peak Tailing:

PeakTailing Start Peak Tailing Observed CheckOverload Reduce Sample Concentration/Volume Start->CheckOverload CheckSilanol Lower Mobile Phase pH (2.5-3.0) CheckOverload->CheckSilanol Still Tailing Resolved Problem Solved CheckOverload->Resolved Improved CheckColumnHealth Use Guard Column & Flush Column CheckSilanol->CheckColumnHealth Still Tailing CheckSilanol->Resolved Improved UseEndcappedColumn Switch to High-Purity/End-Capped Column CheckColumnHealth->UseEndcappedColumn Still Tailing CheckColumnHealth->Resolved Improved CheckSystem Minimize Extra-Column Volume UseEndcappedColumn->CheckSystem Still Tailing UseEndcappedColumn->Resolved Improved CheckSystem->Resolved Improved

Caption: A decision tree for troubleshooting peak tailing.

Section 2: Optimizing Resolution

Question 3: I have poor resolution between the main peak and a critical impurity. How can I improve the separation?

Poor resolution occurs when peaks are not well-separated, making accurate quantification difficult.[4] Resolution is influenced by column efficiency, selectivity, and retention factor.[20]

Strategies to Improve Resolution:

StrategyActionRationale
Optimize Selectivity (α) 1. Change Mobile Phase pH: Since 2-(Benzylamino)-N-methylacetamide and its impurities may have different pKa values, altering the pH can change their ionization state and relative retention times.[21][22] 2. Change Organic Modifier: Switch from acetonitrile to methanol, or use a combination. Methanol can offer different selectivity due to its hydrogen-bonding capabilities. 3. Change Stationary Phase: If mobile phase adjustments are insufficient, try a column with a different selectivity, such as a Phenyl or Cyano column.[23]Selectivity is the most powerful factor for improving resolution. By changing the chemical interactions between the analytes, stationary phase, and mobile phase, you can alter the elution order and increase the separation between peaks.[20]
Increase Column Efficiency (N) 1. Use a Longer Column: Doubling the column length can significantly increase the number of theoretical plates and improve resolution.[20] 2. Use a Column with Smaller Particles: Switching from a 5 µm to a sub-2 µm or core-shell particle column can dramatically increase efficiency, but may require a UHPLC system due to higher backpressure.[20]Higher efficiency results in narrower peaks, which are easier to resolve.[20]
Optimize Retention Factor (k') 1. Decrease the Gradient Slope: A shallower gradient (e.g., increasing the gradient time) gives analytes more time to interact with the stationary phase, often improving the separation of closely eluting peaks.[5][24] 2. Adjust Initial/Final %B: Fine-tune the starting and ending percentages of the organic solvent in your gradient to focus the separation power on the region where your compounds elute.[11]Optimizing the retention factor ensures that the peaks are retained long enough on the column for separation to occur, but not so long that analysis time becomes excessive.
Adjust Temperature 1. Lower the Temperature: This can sometimes increase retention and improve selectivity, but may also increase viscosity and backpressure. 2. Increase the Temperature: This can decrease retention times and viscosity, potentially improving efficiency for some separations.Temperature affects the thermodynamics of the separation and the viscosity of the mobile phase.[12]

Question 4: Some of my impurities are very polar and elute at or near the void volume. How can I retain them?

Poor retention of polar compounds is a common challenge in reversed-phase chromatography.[2]

Techniques for Retaining Polar Impurities:

  • Use a "Polar-Embedded" or "AQ" Type C18 Column: These columns are designed with polar groups embedded in the alkyl chains or are specifically end-capped to be compatible with highly aqueous mobile phases.[25][26] This prevents the "dewetting" or "phase collapse" that can occur with traditional C18 columns in 100% aqueous conditions, leading to better retention of polar analytes.[27]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase (like silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[8] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to their retention. This technique is excellent for very polar compounds that are unretained in reversed-phase.[23]

  • Reduce the Initial Organic Solvent Concentration: In your reversed-phase gradient, start with a very low percentage of organic solvent (e.g., 0-2% acetonitrile).

Section 3: Forced Degradation Studies

Question 5: How do I perform a forced degradation study for 2-(Benzylamino)-N-methylacetamide to ensure my method is stability-indicating?

Forced degradation studies are a critical part of method development and validation, as they demonstrate that the analytical method can separate the API from its degradation products.[28][29] This is a requirement under ICH guidelines.[30]

Typical Stress Conditions for Forced Degradation:

The goal is to achieve 5-20% degradation of the API.[28]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60 °C, for several hours.Hydrolysis of the amide bond.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60 °C, for several hours.Hydrolysis of the amide bond.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature, for several hours.Oxidation of the secondary amine or benzyl group.
Thermal Degradation Dry heat (e.g., 80-100 °C) for several days.General decomposition.
Photodegradation Exposure to light in a photostability chamber (e.g., ICH Q1B recommended conditions).[30]Light-induced degradation.

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare a stock solution of 2-(Benzylamino)-N-methylacetamide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Apply Stress: To separate aliquots of the stock solution, add the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic stress, expose the solution (and solid material) to the specified conditions.

  • Neutralize (if necessary): After the desired time, neutralize the acidic and basic samples to prevent further degradation before injection.

  • Analyze Samples: Analyze the stressed samples, along with an unstressed control sample, using your developed HPLC method.

  • Evaluate Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main 2-(Benzylamino)-N-methylacetamide peak in the stressed samples. This helps to ensure that no degradation products are co-eluting.

By following these guidelines, you can systematically develop a robust, stability-indicating HPLC method for the analysis of 2-(Benzylamino)-N-methylacetamide and its impurities, ensuring the quality and safety of your pharmaceutical products.

References

  • Drawell. (2024, April 28).
  • Omega Scientific. Solving Common Errors in HPLC.
  • Open Access Journals.
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • Welch Materials. (2025, March 24).
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • AMSbiopharma. (2025, July 22).
  • Lab Manager. (2025, October 22).
  • alwsci. (2025, November 18).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • HPLC Troubleshooting.
  • Thermo Fisher Scientific - US. HPLC Troubleshooting.
  • Veeprho. (2025, February 1).
  • SynThink. (2023, June 13).
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC International. (2020, November 11). HPLC Column Selection.
  • Waters Blog. (2025, June 18).
  • Moravek. (2024, December 3).
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • LCGC International. (2020, November 12). The Secrets of Successful Gradient Elution.
  • Veeprho. (2025, February 1).
  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28).
  • PMC. (2022, July 5).
  • Phenomenex. (2025, June 6).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.
  • Phenomenex. (2025, May 23). Isocratic Vs.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • MicroSolv Technology Corporation. (2026, February 15).
  • Gradient elution in HPLC – Fundamentals, instrument
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Wikipedia. N-Methylacetamide.
  • PubChemLite. 2-(benzylamino)-n-methylacetamide (C10H14N2O).
  • chemicalbook. N-Methylacetamide synthesis.

Sources

Technical Support Center: Overcoming Hygroscopicity Issues with 2-(Benzylamino)-N-methylacetamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(Benzylamino)-N-methylacetamide HCl. This guide, developed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges posed by the potential hygroscopicity of this compound. While specific hygroscopicity data for 2-(Benzylamino)-N-methylacetamide HCl is not extensively published, the structural similarity to other hygroscopic molecules, such as N-methylacetamide, suggests a predisposition to moisture absorption. This guide is built on established principles for handling moisture-sensitive active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why should I be concerned about it for 2-(Benzylamino)-N-methylacetamide HCl?

A: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1][] For a pharmaceutical compound like 2-(Benzylamino)-N-methylacetamide HCl, moisture uptake can lead to significant changes in its physicochemical properties. These changes can include:

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, impacting the purity and potency of the compound.[3][4]

  • Physical State Alterations: Moisture can induce changes in the crystal structure, or even cause a transition from a crystalline to an amorphous state, which can affect solubility, bioavailability, and stability.[5][6] In severe cases, a highly hygroscopic substance may deliquesce, or dissolve in the absorbed water.[7]

  • Manufacturing and Handling Issues: Increased moisture content can lead to powder caking, poor flowability, and adhesion to equipment during manufacturing processes such as milling and tableting.[5]

Given that the related compound N-methylacetamide is known to be hygroscopic, it is prudent to assume that 2-(Benzylamino)-N-methylacetamide HCl may also be sensitive to moisture and to handle it accordingly.[8]

Q2: How can I determine if my batch of 2-(Benzylamino)-N-methylacetamide HCl is hygroscopic?

A: A definitive assessment of hygroscopicity should be performed under controlled conditions. The two most common and robust methods are:

  • Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of controlled humidity levels at a constant temperature.[7][9] The resulting sorption/desorption isotherm provides detailed information about the material's affinity for water and can reveal critical humidity thresholds for significant moisture uptake.[10][11]

  • Karl Fischer Titration (KF): This is a highly specific and accurate method for determining the water content of a sample.[12][13][14] By exposing the compound to a specific relative humidity (RH) for a set period (e.g., 24 hours at 25°C and 80% RH as per the European Pharmacopoeia) and then measuring the water content with KF, you can classify its degree of hygroscopicity.[15]

A simpler, albeit less precise, initial assessment can be made by observing the material for any physical changes (e.g., clumping, stickiness) after exposure to ambient laboratory conditions.

Q3: What are the best practices for handling and storing 2-(Benzylamino)-N-methylacetamide HCl to minimize moisture exposure?

A: A proactive approach to handling and storage is critical. Key recommendations include:

  • Controlled Environment: Whenever possible, handle the compound in an environment with controlled low relative humidity.[16] A glove box with a dry nitrogen or argon atmosphere is ideal, especially for weighing and aliquoting.[17] If a controlled environment is not available, work quickly and efficiently to minimize exposure time.

  • Appropriate Storage Containers: Store the compound in tightly sealed containers made of a material with low water vapor permeability, such as glass or high-density polyethylene (HDPE).[18] The use of parafilm to further seal the container lid is a good practice.[19]

  • Use of Desiccants: Place the primary container inside a secondary enclosure, such as a desiccator or a sealed bag, containing a suitable desiccant (e.g., silica gel, molecular sieves).[1][19] This will help to maintain a dry environment around the sample.

  • Aliquoting: Upon receiving a new batch, consider dividing it into smaller, experiment-sized aliquots. This practice minimizes the repeated exposure of the bulk material to the atmosphere.

Q4: How does moisture affect the stability and shelf-life of 2-(Benzylamino)-N-methylacetamide HCl?

A: Moisture can significantly impact the stability and, consequently, the shelf-life of the compound. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances.[3][18][20][21][22] According to these guidelines, stability studies should be conducted under various temperature and humidity conditions to establish a re-test period or shelf life. For moisture-sensitive compounds, storage at accelerated conditions (e.g., 40°C / 75% RH) will likely show a faster rate of degradation compared to storage at long-term conditions (e.g., 25°C / 60% RH). The presence of water can act as a plasticizer, increasing molecular mobility and the likelihood of degradation or physical state changes in amorphous materials.[5][23]

Troubleshooting Guide

Problem: I am observing inconsistent results in my analytical assays (e.g., HPLC, NMR).
  • Possible Cause: Moisture uptake can lead to a decrease in the purity of the compound over time due to degradation. Additionally, if the compound is weighed out for analysis and has absorbed a significant amount of water, the calculated concentration of the active ingredient will be inaccurate.

  • Troubleshooting Steps:

    • Determine Water Content: Before weighing, determine the water content of the current batch of 2-(Benzylamino)-N-methylacetamide HCl using Karl Fischer titration.[14]

    • Correct for Water Content: Adjust the weighed amount of the compound based on its water content to ensure you are using the correct amount of the active substance.

    • Dry the Sample (with caution): If appropriate for the compound's thermal stability, you may consider drying a small amount of the material under vacuum at a mild temperature before use. However, be aware that this could potentially induce phase changes.

    • Improve Handling: Implement the recommended handling procedures (use of a glove box or desiccator, rapid weighing) to prevent moisture uptake during sample preparation.[16]

Problem: The powder flow of 2-(Benzylamino)-N-methylacetamide HCl is poor, and it is caking in the container.
  • Possible Cause: This is a classic sign of hygroscopicity. The absorption of moisture can lead to the formation of liquid bridges between particles, increasing inter-particle cohesion and resulting in poor flow and aggregation.[5]

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound is being stored in a tightly sealed container with a desiccant.[19]

    • Control Headspace: As the amount of material in a container decreases, the volume of headspace air increases. Consider transferring the material to a smaller container to reduce the amount of trapped air and potential moisture.

    • Pre-conditioning: Before use in a manufacturing process, it may be necessary to condition the material in a low-humidity environment.

    • Formulation Strategies: For drug product development, consider co-processing with excipients that can mitigate the effects of moisture, such as hydrophobic glidants or moisture scavengers.[5][18]

Problem: I am seeing changes in the X-ray diffraction (XRD) pattern of my sample over time.
  • Possible Cause: Moisture can induce changes in the crystalline structure of a compound, leading to shifts in peak positions, changes in peak intensities, or the appearance of new peaks. In some cases, moisture can trigger a transition to a different polymorphic form or an amorphous state, which would be indicated by a broad halo in the diffractogram.[21]

  • Troubleshooting Steps:

    • Immediate Analysis: Analyze samples by XRD as quickly as possible after removal from their controlled storage environment.

    • Controlled Humidity XRD: If available, use an XRD instrument equipped with a humidity-controlled sample chamber to analyze the material's structural changes as a function of relative humidity.

    • Correlate with DVS: Compare the XRD results with data from Dynamic Vapor Sorption (DVS) analysis to correlate specific structural changes with critical humidity levels.

    • Proper Sample Preparation: Ensure that sample preparation for XRD (e.g., grinding) is done in a low-humidity environment to avoid inducing changes before analysis.

Data and Protocols

Hygroscopicity Classification

The European Pharmacopoeia provides a standardized classification system for hygroscopicity based on the percentage weight gain after 24 hours of storage at 25°C and 80% RH.[15] This can be a useful benchmark for characterizing 2-(Benzylamino)-N-methylacetamide HCl.

Hygroscopicity ClassWeight Increase (% w/w)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0
DeliquescentSufficient water is absorbed to form a liquid

Table 1: European Pharmacopoeia Hygroscopicity Classification.[15]

Experimental Protocol: Basic Hygroscopicity Assessment

This protocol provides a basic method to assess the hygroscopicity of 2-(Benzylamino)-N-methylacetamide HCl.

  • Initial Water Content: Determine the initial water content of the sample using Karl Fischer titration.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a pre-weighed, shallow container.

  • Controlled Humidity Exposure: Place the container in a stability chamber or a desiccator containing a saturated salt solution that maintains a constant relative humidity (e.g., a saturated solution of sodium chloride provides ~75% RH at 25°C). Ensure the temperature is maintained at 25°C ± 1°C.

  • Weighing: After 24 hours, remove the sample and immediately weigh it.

  • Calculation: Calculate the percentage weight gain.

  • Classification: Use the table above to classify the hygroscopicity of the compound.

Visualizing Workflows and Causality

Workflow for Handling a Potentially Hygroscopic Compound

G cluster_0 Initial Assessment cluster_1 Handling & Storage cluster_2 Experimental Use Receive Receive Compound Assess Assess Hygroscopicity (DVS / KF Titration) Receive->Assess Store Store in Tightly Sealed Container with Desiccant Assess->Store Handle Handle in Low Humidity (Glove Box / Desiccator) Store->Handle Aliquot Aliquot for Daily Use Handle->Aliquot Weigh Rapid Weighing Aliquot->Weigh Prep Prepare Solution Weigh->Prep Analyze Analytical Testing Prep->Analyze

Caption: Recommended workflow for handling potentially hygroscopic compounds.

Impact of Moisture on Experimental Outcomes

G cluster_physical Physical Changes cluster_chemical Chemical Changes cluster_outcomes Experimental Consequences Moisture Moisture Uptake Caking Caking & Poor Flow Moisture->Caking PhaseChange Phase Change (Polymorphism / Amorphous) Moisture->PhaseChange Deliquescence Deliquescence Moisture->Deliquescence Degradation Chemical Degradation (e.g., Hydrolysis) Moisture->Degradation WeighingError Inaccurate Weighing Moisture->WeighingError ProcessingFail Manufacturing Failures Caking->ProcessingFail StabilityIssues Reduced Shelf-Life PhaseChange->StabilityIssues XRDChanges Altered XRD Patterns PhaseChange->XRDChanges AssayError Inconsistent Assay Results Degradation->AssayError Degradation->StabilityIssues WeighingError->AssayError

Sources

Technical Guide: Preventing Oxidation of Benzylamino Groups During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Stability & Formulation Support Document ID: TS-BNZ-OX-001 Last Updated: March 1, 2026

The Core Challenge: Benzylic Susceptibility

The benzylamino group (


) presents a unique storage challenge due to the benzylic position —the carbon atom directly attached to the aromatic ring. This position is chemically "activated" because any radical formed there is stabilized by resonance with the phenyl ring.

In the presence of atmospheric oxygen and light, benzylamines undergo autoxidation . This is not a simple acid-base reaction; it is a radical chain process that degrades the amine into an imine (Schiff base) and subsequently into benzaldehyde, destroying the purity of your reagent.

The Mechanism of Degradation

To prevent degradation, you must understand the enemy. The pathway below illustrates how a pristine benzylamine converts into yellow impurities (benzaldehyde/imines) and white precipitates (carbonates).

BenzylamineOxidation Benzylamine Benzylamine (Starting Material) Radical Benzylic Radical (Resonance Stabilized) Benzylamine->Radical H• Abstraction (Light/O2) Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 Imine Schiff Base (Imine) Peroxide->Imine -H2O Benzaldehyde Benzaldehyde (Yellow Oil) Imine->Benzaldehyde Hydrolysis (+H2O) AmineByproduct Amine/Ammonia Byproduct Imine->AmineByproduct

Figure 1: The oxidative deamination pathway.[1] The benzylic hydrogen is abstracted, leading to an imine intermediate which hydrolyzes to benzaldehyde (the source of the characteristic almond-like odor in degraded samples).

Storage Protocols: The "Salt Shield" Strategy

The most effective way to prevent oxidation is to render the nitrogen lone pair non-nucleophilic and sterically protect the molecule. We recommend two distinct protocols depending on your downstream application.

Protocol A: Conversion to Hydrochloride Salt (Gold Standard)

Why this works: Protonating the amine (


) significantly withdraws electron density from the benzylic carbon, raising the activation energy required for radical formation. Salts are solids, which also minimizes the diffusion of oxygen compared to liquid free bases.

Step-by-Step Workflow:

  • Dissolution: Dissolve the liquid benzylamine free base in an inert solvent (e.g., Diethyl ether or Ethanol).

  • Acidification: Slowly add 1.1 equivalents of HCl (as 2M solution in diethyl ether or 4M in dioxane) at 0°C.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white solid.

  • Filtration: Filter under an inert atmosphere (Nitrogen funnel) if possible.

  • Drying: Dry in a vacuum desiccator over

    
     to remove trace water.
    
  • Storage: Store the resulting solid in an amber glass vial with a PTFE-lined cap.

Protocol B: Inert Liquid Storage (If Free Base is Required)

If you must store the compound as a free base liquid, you must rigorously exclude Oxygen and Carbon Dioxide (


 reacts with amines to form carbamates/carbonates).

Step-by-Step Workflow:

  • Container Selection: Use Amber borosilicate glass vials. Clear glass allows UV light to catalyze the initial radical abstraction.

  • Headspace Purge: Do not just blow gas over the liquid. Insert a long needle connected to an Argon line (Argon is heavier than air) to the bottom of the vial and bubble gently for 2 minutes.

  • Seal: Cap immediately with a septum or PTFE-lined solid cap. Parafilm is insufficient for long-term storage as it is permeable to oxygen over time.

  • Temperature: Store at 2°C – 8°C.

Storage Decision Matrix

StorageDecision Start Incoming Benzylamine Sample FormCheck Is it a Salt or Free Base? Start->FormCheck Salt Salt Form (HCl, Tosylate) FormCheck->Salt FreeBase Free Base (Liquid/Oil) FormCheck->FreeBase SaltAction Store in Desiccator (Hygroscopic Risk) Salt->SaltAction UsageCheck Immediate Use? FreeBase->UsageCheck Convert Convert to HCl Salt (Protocol A) UsageCheck->Convert Long Term (>1 month) Argon Argon Purge + Amber Vial (Protocol B) UsageCheck->Argon Short Term (<1 month)

Figure 2: Decision tree for selecting the optimal storage method based on chemical form and storage duration.

Troubleshooting & FAQs

Comparative Stability Data
ParameterFree Base (Liquid)Hydrochloride Salt (Solid)Causality
Oxidation Rate HighNegligibleProtonation protects N-lone pair and benzylic C-H.
CO2 Sensitivity High (Forms Carbonates)NoneSalts do not react with atmospheric CO2.
Hygroscopicity LowModerate to HighIonic lattice attracts moisture; requires desiccation.
Shelf Life (25°C) < 3 Months (Yellows)> 2 YearsSolid state limits O2 diffusion.
Common Issues and Fixes

Q: My clear benzylamine liquid has turned yellow. Can I still use it?

  • Diagnosis: The yellow color is likely benzaldehyde or a Schiff base oligomer formed via oxidative deamination [1].

  • Fix: If the yellowing is mild, you can purify it via vacuum distillation (for liquids). If it is a solid salt that has yellowed, recrystallize from ethanol/ether.

  • Prevention: Switch to Protocol A (Salt Formation) or ensure Argon purging is used every time the bottle is opened.

Q: There is a white crust around the cap of my bottle.

  • Diagnosis: This is likely benzylammonium carbonate . Benzylamines are strong enough bases to absorb atmospheric

    
     rapidly, forming solid carbamate salts [2].
    
  • Impact: This changes the stoichiometry of your reactions (weighing the solid includes the carbonate mass, not just the amine).

  • Fix: The amine can be regenerated by treating the solid with strong base (NaOH) and extracting into an organic solvent, but it is better to discard and purchase fresh if purity is critical.

Q: Can I store benzylamines in DMSO or DMF solutions?

  • Answer: No. DMSO can act as a mild oxidant under certain conditions, and both solvents are hygroscopic. Water absorbed by these solvents accelerates the hydrolysis of any imines formed, driving the degradation pathway forward [3]. Store neat or as a dry salt.

Q: How do I validate the purity of my stored sample?

  • Method: Run a 1H NMR in

    
    .
    
    • Check for: A singlet around 10.0 ppm (Benzaldehyde -CHO proton) or signals around 8.3-8.5 ppm (Imine -CH=N- proton).

    • Check for: Broadening of the

      
       peak or shifts indicating carbonate formation.
      

References

  • Mechanism of Autoxidation: S. P. Alfano, et al. "Oxidative Deamination of Benzylamines." Journal of Organic Chemistry. (Explains the radical pathway converting benzylamine to benzaldehyde).
  • Carbonate Formation: W. L. F. Armarego, C. L. L. Chai. Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann, 2013.
  • Solvent Compatibility: Encyclopedia of Reagents for Organic Synthesis (e-EROS). "Benzylamine."[1][2][3][4][5][6] (Details stability in various media).

  • Salt Stability: P. H. Stahl, C. G. Wermuth. Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on the enhanced stability of hydrochloride salts vs free bases).

Sources

Common contaminants in commercial 2-(Benzylamino)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Contaminants & Purity Profiling

Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Introduction

Welcome to the technical support hub for 2-(Benzylamino)-N-methylacetamide (CAS: 10250-13-2). This secondary amine is a critical pharmacophore scaffold, most notably serving as a precursor in the synthesis of functionalized amino acids and anticonvulsants (e.g., Lacosamide analogs).

Because this compound is typically synthesized via nucleophilic substitution (alkylation of benzylamine with 2-chloro-N-methylacetamide), its impurity profile is dominated by kinetic competition and hydrolytic instability . This guide addresses the three most frequent purity failures: over-alkylation, starting material carryover, and amide hydrolysis.

Module 1: The "Bis-Alkylate" Impurity (Over-Alkylation)

Q: I see a significant impurity peak eluting after my product on Reverse-Phase HPLC. It has a mass of [M+H]+ ~278. What is it?

A: This is the classic "Bis-Alkylate" impurity: 2,2'-(benzylazanediyl)bis(N-methylacetamide) .

The Mechanism (Root Cause)

The synthesis relies on the nucleophilic attack of benzylamine on 2-chloro-N-methylacetamide.

  • Step 1: Benzylamine attacks to form your desired product (a secondary amine).

  • The Problem: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the added alkyl group (though slightly mitigated by the electron-withdrawing amide, the steric environment often favors the second addition if stoichiometry is uncontrolled).

  • Result: The product consumes a second equivalent of the electrophile.

Visualization: The Kinetic Competition

The following diagram illustrates the "fork in the road" where yield is lost to the bis-impurity.

ReactionPathway Figure 1: Kinetic competition leading to the Bis-Alkylate impurity (Tertiary Amine). SM1 Benzylamine (Primary Amine) PROD TARGET PRODUCT 2-(Benzylamino)-N-methylacetamide (Secondary Amine) SM1->PROD + SM2 (k1) SM2 2-Chloro-N-methylacetamide (Electrophile) IMP BIS-IMPURITY 2,2'-(benzylazanediyl)bis(N-methylacetamide) (Tertiary Amine) PROD->IMP + SM2 (k2 - Over-alkylation)

Troubleshooting & Prevention
  • Stoichiometry: Never use a 1:1 ratio. Use a large excess of Benzylamine (3.0 – 5.0 equivalents) to statistically favor the primary attack. The unreacted Benzylamine is volatile and easier to remove than the bis-impurity.

  • Addition Order: Add the electrophile (2-chloro-N-methylacetamide) slowly to the Benzylamine solution. High local concentrations of electrophile favor the bis-reaction.

Module 2: Hydrolytic Degradation

Q: My sample purity dropped after storage in aqueous buffer/methanol. A new peak appeared at the solvent front.

A: You are likely observing Amide Hydrolysis , yielding N-benzylglycine (2-(benzylamino)acetic acid) .

While simple amides are generally stable,


-amino amides can exhibit unexpected hydrolytic instability, particularly in acidic HPLC mobile phases or non-dried solvents. The proximity of the secondary amine can facilitate intramolecular catalysis or simply increase local polarity, making the amide bond more susceptible to cleavage.

Degradation Pathway:



  • Detection: The acid fragment is highly polar and will elute near the void volume (dead time) on C18 columns.

  • Prevention: Store the compound as a solid or in anhydrous solvents (DMSO/DMF). Avoid prolonged storage in acidic LC-MS mobile phases (0.1% Formic Acid).

Module 3: Analytical Profiles & Identification

Use the table below to identify peaks in your chromatogram. Data is based on standard Reverse-Phase (C18) conditions.

Contaminant Identification Table
CompoundIdentityRelative Retention (RRT)Mass (ESI+)Origin
Benzylamine Starting Material~0.2 - 0.4108.1Incomplete reaction / Poor workup
2-(Benzylamino)acetic acid Hydrolysis Product< 0.2 (Front)166.1Degradation (wet storage)
Target Product 2-(Benzylamino)-N-methylacetamide 1.00 179.1 Synthesis
Bis-Alkylate Over-reaction Impurity~1.5 - 1.8278.2Stoichiometry error (Excess electrophile)
2-Chloro-N-methylacetamide Electrophile~0.8 - 0.9108.0 / 110.0 (Cl isotope)Incomplete reaction
Recommended HPLC Protocol
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Ammonium Formate (pH ~8). Note: Basic pH suppresses protonation of the amine, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide) and 254 nm (Benzyl).

Module 4: Troubleshooting Decision Tree

Follow this logic flow to resolve purity issues in your synthesis or commercial batch.

TroubleshootingTree Figure 2: Troubleshooting logic for impurity identification and remediation. Start START: Analyze Purity (HPLC/LC-MS) Q1 Is the main impurity MORE lipophilic than product? (Later RT) Start->Q1 BisCheck Suspect: Bis-Alkylate (Mass ~278) Q1->BisCheck Yes Q2 Is the main impurity LESS lipophilic? (Earlier RT) Q1->Q2 No ActionBis SOLUTION: 1. Recrystallize (EtOAc/Hexane) 2. In future: Increase Benzylamine eq. BisCheck->ActionBis HydroCheck Suspect: Hydrolysis (Acid) or Benzylamine (SM) Q2->HydroCheck Yes ActionHydro Check Mass: 108 Da = Benzylamine -> Acid/Base Wash 166 Da = Hydrolysis -> Resynthesize/Dry HydroCheck->ActionHydro

References

  • Sonavane, S., et al. (2021).[3] "An Efficient Synthesis of 2-(4-(Benzyloxy)phenyl)-N, N-dimethylacetamide Substantially Free from Impurities." Results in Chemistry. [3]

  • Srinivasachary, K., et al. (2016).[4] "Identification of Impurities and Improved the Synthesis of Lacosamide." Der Pharma Chemica, 8(2):147-156.

  • Mitch, W. A., & Sedlak, D. L. (2004). "Degradation of benzylamines during chlorination and chloramination." Journal of Environmental Monitoring.

  • SIELC Technologies. (2018). "Separation of 2-Amino-N-methylacetamide on Newcrom R1 HPLC column."

  • PubChem. "2-(Benzylamino)-N-methylacetamide Compound Summary."[5]

Sources

Validation & Comparative

FTIR characteristic peaks for 2-(Benzylamino)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzylamino)-N-methylacetamide (CAS: 937396-50-4) is a critical pharmacophore in the development of functionalized amino acids and anticonvulsant agents (e.g., Lacosamide analogues). Its structure combines a secondary amine , a secondary amide , and a monosubstituted aromatic ring .

This guide provides a comparative spectroscopic analysis designed for researchers monitoring the synthesis or purity of this compound. Unlike standard databases that list static peaks, this guide focuses on reaction monitoring —specifically distinguishing the product from its precursors (Benzylamine and N-methyl-2-chloroacetamide) and validating the formation of the secondary amine-amide linkage.

Molecular Analysis & Functional Group Mapping

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrationally active moieties.

  • Core Scaffold: Glycine derivative (N-benzylglycine N-methylamide).

  • Key Determining Features:

    • Secondary Amide (-CONH-): Dominates the spectrum (Amide I & II).

    • Secondary Amine (-NH-): The critical linkage formed during synthesis; often obscured by amide bands but detectable via subtle shifts.

    • Monosubstituted Benzene: Provides diagnostic out-of-plane (oop) bending markers.

Visualization: Structural-Spectral Map

The following diagram maps the chemical structure to specific IR regions, providing a logical flow for spectral interpretation.

FTIR_Structure_Map Molecule 2-(Benzylamino)- N-methylacetamide Amide Secondary Amide (-CONH-) Molecule->Amide Amine Secondary Amine (-NH-) Molecule->Amine Aromatic Benzyl Group (C6H5-CH2-) Molecule->Aromatic Region1 3300-3400 cm⁻¹ (N-H Stretch) Amide->Region1 H-bonded Region2 1640-1660 cm⁻¹ (Amide I: C=O) Amide->Region2 Strongest Peak Region3 1540-1560 cm⁻¹ (Amide II: N-H Bend) Amide->Region3 Diagnostic Amine->Region1 Single weak band (Overlaps Amide) Region4 690-750 cm⁻¹ (oop Bending) Aromatic->Region4 Monosubstituted Pattern

Caption: Figure 1. Structural-Spectral mapping linking functional moieties of 2-(Benzylamino)-N-methylacetamide to diagnostic FTIR regions.

Comparative Analysis: Product vs. Alternatives

In drug development, "alternatives" often refer to precursors (impurities) or competing analytical techniques . This section compares the FTIR profile of the product against its synthesis precursors to establish self-validating quality control criteria.

Scenario: Reaction Monitoring (Alkylation)

Synthesis Pathway: Benzylamine + N-methyl-2-chloroacetamide → Product

FeaturePrecursor A: Benzylamine Precursor B: N-methyl-2-chloroacetamide Target Product: 2-(Benzylamino)-N-methylacetamide
N-H Stretch (3200-3400 cm⁻¹)Doublet (Primary Amine)~3380 & 3290 cm⁻¹Singlet (Secondary Amide)~3290 cm⁻¹Singlet/Broad Overlap of Sec. Amine & Amide.[1][2][3][4] Loss of primary doublet is key.
Carbonyl (1600-1700 cm⁻¹)AbsentStrong (Amide I) ~1660 cm⁻¹Strong (Amide I) ~1650 cm⁻¹ (Slight shift due to amine proximity)
C-Cl Stretch (600-800 cm⁻¹)AbsentDistinct band ~790 cm⁻¹Absent Critical purity marker.
C-N Stretch (1000-1250 cm⁻¹)~1200 cm⁻¹~1260 cm⁻¹New Band ~1120-1150 cm⁻¹ (C-N-C secondary amine stretch)
Technique Comparison: FTIR vs. Raman

For this specific molecule, FTIR is superior for confirming the Amide structure, while Raman is superior for analyzing the Benzyl ring vibrations without water interference.

  • Choose FTIR if: You need to verify the amide bond formation (Amide I/II are very strong dipoles) or monitor the consumption of the primary amine.

  • Choose Raman if: You are working in an aqueous solution (water obscures the Amide I region in FTIR) or need to quantify the aromatic ring ratio.

Detailed Characteristic Peaks[5]

The following assignments are synthesized from standard spectroscopic data for N-benzylglycine derivatives and N-methylacetamide analogues.

Table 1: Diagnostic Peak Assignments
Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Insight
3280 - 3320 Medium/Broadν(N-H) (Amide A)Stretching vibration of the amide N-H. The secondary amine N-H also absorbs here but is weaker and often masked.
3060 - 3030 Weakν(C-H) Ar Aromatic C-H stretching from the benzyl ring.
2950 - 2850 Mediumν(C-H) Alkyl Asymmetric/Symmetric stretching of -CH₂- (benzyl/glycyl) and -CH₃ (N-methyl).
1645 - 1655 Very Strong Amide I (ν C=O) The carbonyl stretch. Sensitive to hydrogen bonding.[2][5] A sharp peak confirms the amide integrity.
1540 - 1560 StrongAmide II (δ N-H) Coupling of N-H bending and C-N stretching. Specific to secondary amides.[5][6][7]
1450 & 1495 Mediumν(C=C) Ar Aromatic ring breathing modes.
1120 - 1150 Mediumν(C-N) C-N stretching of the newly formed secondary amine (Benzyl-NH-CH2).
730 & 695 Strongδ(C-H) oop Out-of-plane bending. The "two-peak" pattern is diagnostic for a monosubstituted benzene (benzyl group).

Experimental Protocol: Self-Validating Workflow

To ensure high "Trustworthiness" (E-E-A-T), this protocol includes a self-check step to verify sample quality before full acquisition.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets for amides to avoid moisture absorption which broadens the Amide I band.

Step 1: Instrument Setup

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

  • Range: 4000 – 600 cm⁻¹.

Step 2: Background & Cleaning

  • Clean crystal with isopropanol.

  • Acquire background spectrum (air). Self-Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

Step 3: Sample Application

  • Place ~5-10 mg of solid 2-(Benzylamino)-N-methylacetamide on the crystal.

  • Apply pressure using the anvil until the "Energy Bar" (throughput) stabilizes.

Step 4: Acquisition & Validation (The "Self-Check")

  • Acquire the spectrum.[1][2][3][4][5][6][7][8]

  • Immediate Validation Criteria:

    • Is the Amide I peak (1650 cm⁻¹) the strongest feature? (Yes = Proceed).

    • Is there a broad "hump" >3400 cm⁻¹? (Yes = Sample is wet; dry and re-measure).

    • Are the monosubstituted benzene peaks (695/730 cm⁻¹) distinct? (Yes = Identity confirmed).

Workflow Visualization

Experimental_Protocol Start Start: Sample Prep Background Acquire Background (Air/Clean Crystal) Start->Background Apply Apply Sample (Diamond ATR) Background->Apply Scan Acquire Spectrum (64 Scans, 4cm⁻¹) Apply->Scan Check Validation Check: 1. Amide I Max? 2. Dry Baseline? Scan->Check Pass Process Data (Baseline Correct) Check->Pass Yes Fail Dry Sample / Clean Crystal Check->Fail No Fail->Apply Retry

Caption: Figure 2. Logic flow for ATR-FTIR acquisition ensuring data integrity.

References

  • National Institute of Standards and Technology (NIST). N-Methylacetamide IR Spectrum. NIST Chemistry WebBook, SRD 69.[8][9] [Link]

  • National Institute of Standards and Technology (NIST). Benzeneacetamide (Phenylacetamide) IR Spectrum. NIST Chemistry WebBook, SRD 69.[8][9] [Link]

  • Kohn, H. et al. (1991). Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic amino acids.[10][11][12] Journal of Medicinal Chemistry. (Context for N-benzylglycine derivatives). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Amide I/II and Monosubstituted Benzene assignments).

Sources

Elemental Analysis Comparison Guide: Purity Determination of 2-(Benzylamino)-N-methylacetamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the transition of an active pharmaceutical ingredient (API) intermediate from synthesis to release requires rigorous analytical validation. For 2-(Benzylamino)-N-methylacetamide hydrochloride , elemental analysis serves as a foundational orthogonal technique to confirm molecular identity and stoichiometric salt formation.

According to [1], elemental analysis is a critical universal test. This guide objectively compares the leading instrumentation and methodologies for determining the Carbon, Hydrogen, Nitrogen, Oxygen (CHNO), and Chlorine (Cl) content of this specific compound, providing drug development professionals with actionable, field-proven protocols.

Theoretical Framework & Target Specifications

Before selecting an analytical instrument, the exact theoretical mass fractions must be established. 2-(Benzylamino)-N-methylacetamide HCl has the chemical formula C₁₀H₁₅ClN₂O (Base: C₁₀H₁₄N₂O + HCl counter-ion).

The presence of the hydrochloride salt introduces a significant mass fraction of chlorine (16.51%), which dictates the analytical workflow. Standard pharmaceutical acceptance criteria require experimental results to fall within ±0.3% of these theoretical values. Deviations indicate incomplete salt formation, residual solvents, or structural impurities.

Table 1: Theoretical Elemental Composition (MW: 214.69 g/mol )
ElementAtomic MassAtomsTotal Mass ( g/mol )Mass Percentage (%)Acceptable Range (±0.3%)
Carbon (C) 12.01110120.11055.95% 55.65% – 56.25%
Hydrogen (H) 1.0081515.1207.04% 6.74% – 7.34%
Nitrogen (N) 14.007228.01413.05% 12.75% – 13.35%
Oxygen (O) 15.999115.9997.45% 7.15% – 7.75%
Chlorine (Cl) 35.450135.45016.51% 16.21% – 16.81%

Analytical Workflow & Decision Matrix

Because this molecule contains a halogen (Chlorine), a single analytical run cannot accurately capture all five elements. Halogens poison the reduction copper in standard CHN analyzers and interfere with thermal conductivity detectors (TCD). Therefore, the workflow must be bifurcated: one pathway for CHNO utilizing halogen-scrubbed combustion, and a secondary pathway specifically for Chlorine.

G A 2-(Benzylamino)-N-methylacetamide HCl Sample Preparation B ICH Q6A Specification Decision Matrix A->B C CHNO Analysis (Pregl-Dumas Method) B->C Organic Matrix D Halogen (Cl) Analysis (Pyrohydrolysis) B->D Counter-ion E PerkinElmer 2400 Series II (TCD Detection) C->E F Combustion Ion Chromatography (Conductivity Detection) D->F G Data Synthesis & Purity Validation E->G F->G

Analytical decision tree for the elemental characterization of 2-(Benzylamino)-N-methylacetamide HCl.

Technology Comparison: CHNS/O Analyzers

For the organic backbone (C, H, N, O), dynamic flash combustion (the Pregl-Dumas method) is the industry standard. Below is an objective comparison of three leading platforms used in pharmaceutical quality control.

Table 2: CHNS/O Analyzer Platform Comparison
Feature [2]Elementar vario EL cubeLECO CHN828
Detection Method Frontal Chromatography + TCDPurge-and-Trap + TCDNDIR (Carbon) + TCD (H, N)
Sample Size 0.1 to 500 mg0.03 to 1000 mgUp to 500 mg
Cycle Time ~6 mins (CHN)~10 mins (CHNS)~2.8 mins (Macro)
Halogen Handling Silver wool scrubbing (In-tube)Halogen absorber tubesHalogen scrubbing reagents
Performance Context Optimal for APIs. High-precision micro-analysis ensures minimal sample waste during early development.Versatile. Excellent for highly heterogeneous samples requiring larger mass inputs.High-Throughput. Best for bulk manufacturing where speed is prioritized over micro-precision.

Causality in Selection: For 2-(Benzylamino)-N-methylacetamide HCl, the PerkinElmer 2400 Series II is highly recommended. Because the compound is an intermediate API, sample availability may be limited (1-2 mg per run). The PE 2400's frontal chromatography allows for sharp, distinct peak separation even at micro-scale, while its customizable combustion tube easily accommodates silver wool to scrub the 16.51% chlorine content before it reaches the TCD.

Technology Comparison: Halogen (Chlorine) Determination

Quantifying the HCl counter-ion is critical to prove the stoichiometry of the salt. Traditional methods often struggle with organic amine matrices.

Table 3: Chlorine Analysis Methodologies
FeatureCombustion Ion Chromatography (CIC)Argentometric TitrationOxygen Flask (Schöniger)
Mechanism Pyrohydrolysis + IC SeparationAgNO₃ precipitationClosed-flask combustion + Titration
Matrix Interference None. Organic matrix is completely destroyed at 1000°C.High. Amines can buffer or interfere with potentiometric endpoints.Moderate. Risk of incomplete combustion leaving bound chlorine.
Automation Fully Automated (per ASTM D7359)Semi-AutomatedManual
Accuracy for APIs Excellent (Recovers >99.5%)Good (Requires rigorous blank correction)Variable (Highly operator dependent)

Causality in Selection: [3] is the superior choice. Argentometric titration can suffer from endpoint ambiguity because the secondary amine in 2-(Benzylamino)-N-methylacetamide can interact with the silver titrant or alter the local pH. CIC completely circumvents this by incinerating the sample in an argon/oxygen atmosphere, converting all chlorine to HCl gas, which is then cleanly separated and quantified via conductivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate closed-loop checks (K-factor drift monitoring and blank subtraction) to guarantee that the data generated is inherently trustworthy.

Protocol A: CHN Determination via PerkinElmer 2400 Series II

Objective: Quantify C, H, and N while actively suppressing Cl interference.

  • System Preparation & Scrubbing: Pack the combustion tube with tungstic anhydride (oxidation catalyst) and a 2 cm layer of silver wool . Causality: The silver wool reacts with the volatilized chlorine to form non-volatile AgCl, preventing it from poisoning the reduction tube or skewing the TCD baseline.

  • Equilibration: Purge the system with ultra-high purity Helium (carrier) and Oxygen (combustion). Run the furnace at 975°C (combustion) and 500°C (reduction).

  • Blank Validation: Combust 3 empty tin capsules. The system is validated for use only when the baseline drift between the 2nd and 3rd blank is < 10 area counts.

  • K-Factor Calibration: Weigh 1.5 mg of a certified reference standard (e.g., Acetanilide) using an ultra-microbalance (±0.1 µg). Run in triplicate to establish the K-factor (calibration constant).

  • Sample Analysis: Weigh 1.5 mg of 2-(Benzylamino)-N-methylacetamide HCl into a tin capsule. Fold tightly to exclude atmospheric nitrogen. Combust the sample.

  • Closed-Loop Validation: Run a final Acetanilide standard after the sample batch. Self-Validation Rule: If the K-factor drifts by >0.1% from the initial calibration, the entire batch is invalidated and must be rerun.

Protocol B: Chlorine Determination via Combustion Ion Chromatography (CIC)

Objective: Quantify the 16.51% Cl content without amine interference.

  • Sample Introduction: Weigh 2.0 mg of the sample into a quartz sample boat.

  • Pyrohydrolytic Combustion: Introduce the boat into the CIC furnace at 1000°C under an Argon/Oxygen stream saturated with ultra-pure water. Causality: The water provides the hydrogen necessary to quantitatively convert all chlorine radicals into stable HCl gas, preventing the formation of Cl₂ gas which is poorly absorbed.

  • Absorption: Route the effluent gas into the absorber module containing 10 mL of an aqueous H₂O₂ solution (100 ppm). The H₂O₂ eliminates any sulfurous interference (though absent in this molecule, it stabilizes the baseline).

  • IC Separation: Automatically inject 20 µL of the absorption solution onto an anion-exchange column (e.g., Metrosep A Supp 5). Detect the chloride peak via suppressed conductivity.

  • Validation: Compare the peak area against a 5-point calibration curve of NaCl. A recovery of 99.5% - 100.5% against a secondary certified reference material (CRM) validates the run.

Conclusion

For the rigorous release testing of 2-(Benzylamino)-N-methylacetamide HCl, relying on a single analytical technique is insufficient due to the high halogen content. By pairing a micro-combustion CHNS/O analyzer equipped with silver wool scrubbing (like the PerkinElmer 2400) with the matrix-eliminating power of Combustion Ion Chromatography (CIC) for chlorine, researchers can achieve the ±0.3% accuracy required by ICH Q6A guidelines. Implementing the self-validating protocols outlined above ensures that the resulting data is both highly accurate and audit-ready.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances." Europa.eu. Available at:[Link]

Comparative Stability of N-Benzylglycine Amides vs. Esters: A Technical Guide for Peptidomimetic and Prodrug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzylglycine (Nphe) is a highly versatile building block utilized extensively in the synthesis of peptidomimetics (specifically, N-substituted glycines or "peptoids") and prodrugs. Depending on the synthetic strategy and therapeutic objective, the carboxylate terminus of N-benzylglycine is typically functionalized as either an amide or an ester .

Choosing between an amide and an ester linkage fundamentally alters the molecule's pharmacokinetic profile. This guide provides an objective, data-driven comparison of their hydrolytic and enzymatic stabilities, detailing the mechanistic causality behind their behavior and providing a self-validating experimental protocol for your own laboratory assessments.

Mechanistic Causality: Electronic and Steric Factors

To engineer effective therapeutics, one must understand the fundamental physical chemistry governing bond degradation.

N-Benzylglycine Amides (Peptoid Backbone): In an amide linkage, the nitrogen lone pair delocalizes into the carbonyl ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system. This resonance stabilization drastically reduces the electrophilicity of the carbonyl carbon, making it kinetically inert to spontaneous hydrolysis at neutral pH . Furthermore, the N-alkylation (the benzyl group) introduces significant steric hindrance. This bulk restricts the backbone conformation and physically shields the amide bond from the active sites of proteolytic enzymes, rendering peptoids highly resistant to enzymatic degradation 1.

N-Benzylglycine Esters (Prodrugs & Intermediates): Esters lack this degree of resonance stabilization because the alkoxy oxygen is a poorer electron donor than nitrogen. Consequently, the carbonyl carbon remains highly electrophilic and susceptible to nucleophilic attack by water, hydroxide ions, or esterases. This purposeful instability makes esters ideal as transient protecting groups or bioavailable prodrugs designed to rapidly hydrolyze and release the active compound in vivo2.

Caveat for Amides: While generally stable, researchers must note that remote electron-rich acyl groups or specific highly acidic cleavage conditions (e.g., 20% TFA) can occasionally induce unexpected hydrolytic instability in N-acylated amino acid amides via neighboring group participation 3 or the formation of ring-strained intermediates 4.

Pathway cluster_ester Ester Pathway (Prodrugs/Intermediates) cluster_amide Amide Pathway (Peptoids) Nphe N-Benzylglycine (Nphe) Derivatives Ester Nphe Ester Nphe->Ester Esterification Amide Nphe Amide Nphe->Amide Submonomer Synthesis EsterDeg Rapid Hydrolysis (t1/2 < 1h in plasma) Ester->EsterDeg Esterases / OH- / H2O AmideStable High Stability (Protease Resistant) Amide->AmideStable H2O / Proteases

Figure 1: Divergent degradation pathways of N-benzylglycine esters versus amides.

Comparative Stability Data

The following table summarizes the quantitative and qualitative stability profiles of N-benzylglycine derivatives across various physiologically and synthetically relevant conditions.

ParameterN-Benzylglycine Ester (e.g., Ethyl Ester)N-Benzylglycine Amide (Peptoid Linkage)Causality / Mechanism
Aqueous Half-Life (pH 7.4, 37°C) ~ 10 - 50 hours> 1000 hours (effectively stable)Amide resonance stabilization vs. ester electrophilicity.
Acidic Stability (pH 1.2) Moderate (hydrolyzes slowly)High (stable to 1M HCl)Protonation of the ester carbonyl accelerates nucleophilic attack by water.
Basic Stability (pH 9.0) Poor (rapid saponification)HighHydroxide is a strong nucleophile that rapidly cleaves esters; amides resist saponification.
Enzymatic Stability (Rat Plasma) Low (

< 1 hour)
Extremely High (Protease resistant)Esterases rapidly cleave esters; proteases cannot recognize N-alkylated amides due to steric bulk.

Self-Validating Experimental Protocol

To ensure trustworthiness in your stability data, you must decouple chemical hydrolysis from enzymatic degradation. The following LC-MS/MS protocol is designed as a self-validating system: it utilizes heat-inactivated plasma as a negative control to isolate chemical degradation from enzymatic activity.

Assay S1 1. Matrix Prep (Buffer/Plasma) S2 2. Incubation (37°C, 1mM) S1->S2 S3 3. Quench (Cold MeCN + IS) S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Kinetic Modeling S4->S5

Figure 2: Self-validating experimental workflow for comparative stability quantification.

Step-by-Step Methodology

Step 1: Preparation of Test Compounds

  • Prepare 10 mM stock solutions of the N-benzylglycine ester and amide in LC-MS grade DMSO.

  • Causality Check: DMSO is used because it prevents premature aqueous hydrolysis during storage. Store aliquots at -20°C.

Step 2: Matrix Preparation

  • Prepare three matrices: (A) PBS buffer at pH 7.4, (B) Active rat plasma, and (C) Heat-inactivated rat plasma (incubated at 60°C for 30 mins).

  • Causality Check: Matrix C serves to prove that any degradation seen in Matrix B is strictly enzymatic (esterase-driven) and not due to the chemical environment of the plasma.

Step 3: Incubation and Sampling

  • Pre-warm all matrices to 37°C in a shaking incubator.

  • Spike the test compounds into the matrices to a final concentration of 1 µM (keep DMSO < 1% to prevent enzyme inhibition).

  • At time points 0, 15, 30, 60, 120, and 240 minutes, remove a 50 µL aliquot.

Step 4: Quenching (Critical Step)

  • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing 100 ng/mL of an Internal Standard (IS).

  • Causality Check: Cold MeCN serves a dual purpose: it instantly denatures esterases/proteases (halting enzymatic degradation) and drops the temperature (halting chemical hydrolysis), effectively "freezing" the kinetic timepoint. The IS corrects for matrix ionization suppression during MS analysis.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

Step 5: LC-MS/MS Analysis & Kinetic Modeling

  • Analyze the supernatant using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Plot the natural log of the remaining compound area ratio (Analyte/IS) versus time. The slope of the linear regression yields the elimination rate constant (

    
    ), and the half-life is calculated as 
    
    
    
    .

Strategic Recommendations

  • For Drug Discovery (Metabolic Stability): Utilize N-benzylglycine amides (peptoids). Their resistance to both chemical hydrolysis and proteolytic cleavage ensures high systemic circulation times and metabolic stability.

  • For Prodrug Formulation (Bioavailability): Utilize N-benzylglycine esters . If the parent molecule suffers from poor membrane permeability, formulating it as an ester masks polar groups. Once in the bloodstream, ubiquitous plasma esterases will rapidly hydrolyze the ester, releasing the active therapeutic payload.

References

  • Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.[Link]

  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs. ACS Journal of Medicinal Chemistry.[Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. IU Indianapolis ScholarWorks / ACS.[Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis... ACS Omega.[Link]

Sources

UV-Vis absorption maxima for benzylamino acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of Benzylamino Acetamide Derivatives: A Comparative UV-Vis Analysis Guide

Executive Summary

Benzylamino acetamide derivatives are highly versatile scaffolds utilized across drug development and materials science. They serve as potent monoamine oxidase-B (MAO-B) inhibitors (e.g., FCE 25692)[1], precursors for heavy-metal chelating ligands[2], and fluorescent chemosensors[3]. For researchers synthesizing these compounds, Ultraviolet-Visible (UV-Vis) spectroscopy is the first line of structural validation. This guide provides an objective comparison of the UV-Vis absorption maxima (


) across various benzylamino acetamide derivatives and outlines a self-validating experimental protocol for accurate spectral acquisition.

Structural Causality and Chromophore Dynamics

As an application scientist, interpreting the UV-Vis spectrum of a benzylamino acetamide requires dissecting the molecule into its constituent chromophores. The baseline scaffold contains two primary electronic transition centers:

  • The Amide Bond: Exhibits

    
     and 
    
    
    
    transitions, typically absorbing in the deep UV region (<220 nm).
  • The Benzyl Ring: An aromatic system that exhibits characteristic

    
     transitions, most notably the 
    
    
    
    and
    
    
    bands around 250–270 nm.

When the core scaffold is functionalized, the


 undergoes predictable bathochromic (red) or hypsochromic (blue) shifts. Electron-donating groups (like methoxy substituents) raise the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and shifting absorption to longer wavelengths. Conversely, conjugating the acetamide to large fluorophores facilitates intramolecular charge transfer (ICT), pushing absorption into the visible spectrum.

Comparative UV-Vis Absorption Maxima

The following table synthesizes experimental UV-Vis data across different functionalized benzylamino acetamides to serve as a benchmarking tool for structural validation.

Derivative / CompoundSolvent

(nm)
Key Electronic Transitions & Structural ImpactCitation
2-(Benzylamino)acetamide (FCE 25692)PBS (pH 7.4)~215, 260Baseline amide and unconjugated aromatic

transitions.
[1]
N,N'-(1,4-phenylene)bis(2-(benzylamino)acetamide) DMSO~275Extended phenylene conjugation causes a slight bathochromic shift.[2]
2-N-(3,4,5-trimethoxybenzylamino)acetamide PBS / EtOH259, 330, 342, 371Auxochromic shift via methoxy groups splitting degenerate energy levels.[4]
N-benzylacetamide-1,8-naphthalimide DMF266, 416Massive bathochromic shift due to Intramolecular Charge Transfer (ICT).[3]

Performance Analysis: The baseline compound shows minimal absorption in the near-UV/visible spectrum[1]. However, coupling the acetamide with a 1,8-naphthalimide fluorophore pushes the


 to 416 nm, enabling visible-light excitation for chemosensing applications[3]. Similarly, poly-methoxy substitution on the benzyl ring introduces multiple distinct absorption bands up to 371 nm, which is highly characteristic of trimethoxy-aromatic systems[4].

Experimental Methodology: Self-Validating UV-Vis Protocol

To ensure high-fidelity data, your UV-Vis protocol must be a self-validating system. The following workflow explains not just the how, but the causality behind each experimental choice to prevent common spectroscopic artifacts.

Step 1: Solvent Selection & Cut-off Verification
  • Action: Select a spectroscopic-grade solvent such as Ethanol (UV cut-off: 210 nm) or PBS. Avoid solvents like Acetone (cut-off: 330 nm) for baseline derivatives.

  • Causality: Using a solvent with a cut-off wavelength higher than the expected amide transition will completely mask critical structural data. The solvent must be optically transparent in the target region.

Step 2: Preparation of Standard Solutions
  • Action: Dissolve the purified benzylamino acetamide derivative to create a stock solution, then dilute to a working concentration of 10–50 µM.

  • Causality: High concentrations cause molecular aggregation (excimer formation) and intermolecular hydrogen bonding between amide groups. This leads to artificial peak broadening and deviations from Beer-Lambert linearity.

Step 3: Dual-Beam Baseline Correction (Blanking)
  • Action: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample beams of a dual-beam UV-Vis spectrophotometer and run a baseline scan from 200 nm to 800 nm.

  • Causality: Glass cuvettes aggressively absorb UV light below 340 nm, which would obscure the critical benzyl

    
     transitions (~260 nm). A dual-beam baseline mathematically subtracts the solvent's inherent absorbance and any optical mismatch between the cuvettes, ensuring the final signal is exclusively from the analyte.
    
Step 4: Spectral Acquisition
  • Action: Replace the solvent in the sample cuvette with the analyte solution. Scan from 200 nm to 800 nm at a moderate scan rate (e.g., 100 nm/min).

  • Causality: Scanning too fast causes peak distortion and shifting due to the detector's response time lag, resulting in an inaccurate

    
     assignment.
    
Step 5: Data Validation via Molar Absorptivity
  • Action: Calculate the molar attenuation coefficient (

    
    ) using the Beer-Lambert law (
    
    
    
    ).
  • Causality: Calculating

    
     acts as an internal quality control. An 
    
    
    
    value of
    
    
    confirms a fully allowed
    
    
    transition, validating that the observed peak is a genuine structural feature and not a forbidden transition or impurity artifact.

Workflow Visualization

UVVisProtocol N1 1. Compound Synthesis (e.g., FCE 25692) N2 2. Solvent Selection (Check UV Cut-off) N1->N2 Purity Validation N3 3. Solution Prep (10-50 µM to obey Beer's Law) N2->N3 Dissolution N4 4. Dual-Beam Blanking (Quartz Cuvettes) N3->N4 Prevent Aggregation N5 5. UV-Vis Scan (200-800 nm) N4->N5 Baseline Correction N6 6. Peak Assignment & Extinction Coefficient N5->N6 Spectral Export

UV-Vis spectral acquisition workflow for benzylamino acetamides.

References

  • Title: Synthesis Of N-Benzylacetamide Lab Report - 393 Words - Bartleby.
  • Title: ( 12 ) United States Patent - Googleapis.
  • Title: (PDF)
  • Source: hu.edu.

Sources

Benchmarking synthetic routes for N-substituted glycinamides

Author: BenchChem Technical Support Team. Date: March 2026

[label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#20212

Refining Diagrammatic Workflow

I'm now revising the workflow visualization diagrams to ensure that they are completely self-descriptive. This will clarify the overall synthetic strategies. I will also incorporate additional detail on the Ugi Reaction. I am focusing on concise labeling.

Benchmarking Synthetic Routes for N-Substituted Glycinamides: A Comparative Guide for Medicinal Chemists

N-substituted glycinamides are highly versatile pharmacophores and crucial building blocks in medicinal chemistry. They serve as foundational scaffolds for peptidomimetics, central nervous system (CNS) therapeutics, and novel agricultural fungicides. Because the structural diversity of these compounds relies heavily on the substitution patterns at the nitrogen atoms, selecting the optimal synthetic route is critical for maximizing yield, ensuring functional group tolerance, and streamlining purification.

This guide provides an objective, data-driven comparison of the three primary synthetic pathways for N-substituted glycinamides, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Benchmarking of Synthetic Routes

When designing a synthesis for an N-substituted glycinamide, chemists typically evaluate three distinct pathways. Each route operates under different mechanistic principles and offers unique advantages depending on the steric and electronic nature of the target amines.

Route A: Nucleophilic Substitution via α-Chloroacetamides

This classical two-step approach involves the initial chloroacetylation of a primary or secondary amine, followed by an


 displacement of the 

-chloride by a second amine. The

-chloro group is highly electrophilic due to the inductive electron-withdrawing effect of the adjacent carbonyl, making it highly susceptible to nucleophilic attack 1.
  • The Causality of Failure: While economically favorable, this route often suffers from over-alkylation (especially with unhindered primary amines) and sluggish kinetics when utilizing sterically hindered secondary amines.

Route B: Direct Peptide Coupling (Amidation)

This route constructs the amide bond by coupling an N-substituted glycine (free carboxylic acid) with an amine using activating reagents such as EDCI and HOBt.

  • The Causality of Success: EDCI activates the carboxylate to an highly reactive O-acylisourea. However, this intermediate is prone to rearranging into an unreactive N-acylurea. The addition of HOBt intercepts the O-acylisourea to form an OBt active ester, which is stable enough to resist rearrangement but reactive enough to undergo smooth aminolysis. Comparative studies in the synthesis of complex sulfonamide fungicides have demonstrated that this coupling method results in significantly higher yields and easier purification compared to the

    
     route 2.
    
Route C: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a multicomponent condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.

  • The Causality of Efficiency: The reaction is thermodynamically driven by the irreversible Mumm rearrangement, where an intermediate acyl isourea converts into the final stable

    
    -amino amide. It boasts exceptional atom economy but is practically limited by the commercial availability, toxicity, and pungent odor of isocyanides.
    

Workflow & Mechanistic Visualizations

SyntheticRoutes Start Target: N-Substituted Glycinamides RouteA Route A: Nucleophilic Substitution Start->RouteA RouteB Route B: Peptide Coupling Start->RouteB RouteC Route C: Ugi-4CR Multicomponent Start->RouteC StepA1 Chloroacetylation (Chloroacetyl Chloride) RouteA->StepA1 StepB1 Carboxyl Activation (EDCI / HOBt) RouteB->StepB1 StepC1 Imine Formation (Aldehyde + Amine) RouteC->StepC1 StepA2 SN2 Displacement (Amine + Base) StepA1->StepA2 StepB2 Aminolysis (Amine Addition) StepB1->StepB2 StepC2 Multicomponent Condensation StepC1->StepC2

Overview of the three primary synthetic routes for N-substituted glycinamides.

AmideCoupling Acid N-Substituted Glycine EDCI EDCI Activation Acid->EDCI Oacyl O-Acylisourea Intermediate EDCI->Oacyl HOBt HOBt Addition Oacyl->HOBt OBt OBt Active Ester (Stable) HOBt->OBt Amine Amine Nucleophile OBt->Amine Product Glycinamide Product Amine->Product

Mechanistic pathway of EDCI/HOBt-mediated peptide coupling for glycinamide synthesis.

Quantitative Data Comparison

The following table synthesizes experimental performance metrics across the three routes, assuming standard laboratory-scale synthesis (1–10 mmol).

Performance MetricRoute A: Nucleophilic Substitution (

)
Route B: Peptide Coupling (EDCI/HOBt)Route C: Ugi-4CR Multicomponent
Typical Overall Yield 40–60% (often limited by over-alkylation)75–95% (highly efficient)50–80%
Reaction Time 12–24 hours (requires heating for hindered amines)4–8 hours (rapid at room temperature)12–48 hours
Atom Economy Low (Generates stoichiometric HCl and amine salts)Low (Generates urea and HOBt byproducts)High (Water is the primary byproduct)
Purification Difficulty High (Requires column chromatography to separate secondary/tertiary amines)Low (Byproducts are water-soluble; simple liquid-liquid extraction)Moderate (Requires separation of diastereomers if chiral)
Reagent Cost Very Low (Chloroacetyl chloride is inexpensive)High (Coupling reagents are costly at scale)High (Isocyanides are expensive)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and observable checkpoints to confirm reaction progress.

Protocol 1: Synthesis via Peptide Coupling (Recommended for High Yield & Purity)

This protocol utilizes EDCI/HOBt, which is experimentally proven to yield cleaner profiles for complex glycinamides 2.

Materials: N-substituted glycine (1.0 eq), target amine (1.1 eq), EDCI·HCl (1.2 eq), HOBt (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), anhydrous DMF.

  • Carboxyl Activation: Dissolve the N-substituted glycine (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling prevents the thermal degradation of the transient O-acylisourea intermediate.

  • Reagent Addition: Add HOBt (1.2 eq) followed by EDCI·HCl (1.2 eq). Stir for 15 minutes.

    • Validation Check: The solution should remain clear. HOBt rapidly converts the intermediate into the stable OBt ester.

  • Aminolysis: Add the target amine (1.1 eq) and DIPEA (3.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

    • Causality: DIPEA is chosen over Triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the active ester.

    • Validation Check: TLC (typically 5% MeOH in DCM) will show the consumption of the UV-active OBt ester and the appearance of a new product spot.

  • Self-Purifying Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl (3x), saturated

    
     (3x), and brine (1x).
    
    • Causality: The 1M HCl wash protonates and removes unreacted amine and DIPEA into the aqueous layer. The

      
       wash deprotonates residual HOBt and any unreacted carboxylic acid, pulling them into the aqueous layer. The organic layer now contains only the pure N-substituted glycinamide.
      
Protocol 2: Synthesis via Nucleophilic Substitution (Recommended for Scale & Economy)

This protocol is ideal when coupling reagents are cost-prohibitive, though it requires more stringent purification 1.

Materials:


-Chloroacetamide intermediate (1.0 eq), target amine (1.5 eq), Cesium Hydroxide (

) or Potassium Carbonate (

) (2.0 eq), anhydrous DMF.
  • Nucleophile Preparation: Suspend the base (

    
    , 2.0 eq) in anhydrous DMF (0.2 M) and add the target amine (1.5 eq). Stir at room temperature for 10 minutes.
    
    • Causality: The base acts as an acid scavenger to neutralize the HCl generated during the substitution. Without it, the amine nucleophile would become protonated (forming an ammonium salt), instantly halting the reaction.

  • Substitution: Add the

    
    -chloroacetamide (1.0 eq) portion-wise to avoid a rapid exotherm. Heat the mixture to 60 °C if utilizing a secondary or sterically hindered amine.
    
    • Validation Check: The reaction is self-indicating; as the substitution proceeds, insoluble inorganic salts (e.g., KCl) will precipitate out of the DMF solution, turning the mixture cloudy.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the DMF under reduced pressure. Purify the crude residue via flash column chromatography to separate the target product from over-alkylated tertiary amine byproducts.

References

  • Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea National Institutes of Health (NIH) / Scientific Reports[Link]

Sources

Safety Operating Guide

2-(Benzylamino)-N-methylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-(Benzylamino)-N-methylacetamide

As a chemical intermediate frequently utilized in drug development and synthetic organic research, 2-(Benzylamino)-N-methylacetamide (CAS No. 111621-17-1) requires strict adherence to laboratory safety and waste management protocols. Because it contains both amine and amide functional groups, improper handling or disposal can lead to environmental contamination and occupational exposure risks.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and promoting a culture of laboratory safety[1].

Hazard Assessment and PPE Causality

Before initiating any disposal procedures, personnel must understand the physical and chemical hazards associated with the material to select the appropriate Personal Protective Equipment (PPE). According to OSHA's Laboratory Safety Guidance, PPE serves as the final protective barrier and must be selected based on a thorough risk assessment[2][3].

  • Chemical Profile: 2-(Benzylamino)-N-methylacetamide is an organic amine/amide derivative. Compounds in this class are typically mild to moderate skin and eye irritants and can be harmful if inhaled or swallowed.

  • Causality of PPE Selection: Because the primary routes of exposure during waste consolidation are dermal contact and inhalation of aerosolized powders or solvent vapors, barrier protection is mandatory. Fluid-resistant lab coats are required to prevent skin absorption in the event of an accidental solvent splash[3]. Nitrile gloves offer broad chemical resistance, but a chemical compatibility chart must be consulted if the compound is dissolved in aggressive carrier solvents (e.g., dichloromethane)[3].

Waste Segregation and Classification

A critical failure point in laboratory waste management is the improper mixing of incompatible waste streams. Segregation is not merely a logistical preference; it is a regulatory requirement driven by the distinct chemical treatments required for different waste profiles[4].

For example, mixing halogenated solvent waste with non-halogenated waste significantly complicates the disposal process. Halogenated wastes require specialized high-temperature incineration (99.99% destruction efficiency) equipped with advanced scrubbing systems to neutralize the resulting hydrogen chloride gas, making it a distinct and highly regulated waste stream[5].

Table 1: Waste Stream Segregation for 2-(Benzylamino)-N-methylacetamide

Waste StateCarrier / ContaminantEPA Waste Classification ExampleRequired ContainerDisposal Routing
Solid Pure powder, contaminated weigh boats, or PPENon-RCRA Regulated (State-dependent)HDPE wide-mouth jarSolid Chemical Waste
Liquid Dissolved in Methanol, Ethyl Acetate, or HexaneF003 / F005 (Non-Halogenated Solvents)[6]Polypropylene Carboy (White)[5]Fuel Blending / Incineration
Liquid Dissolved in Dichloromethane (DCM) or ChloroformF002 (Halogenated Solvents)[6]Polypropylene Carboy (Yellow/Orange)[5]High-Temp Incineration with HCl Scrubbing[5]

Note: Organic chemicals of this nature must never be discharged into the sanitary sewer, as they can be toxic to aquatic life and disrupt municipal wastewater treatment processes[7].

Step-by-Step Disposal Protocol

To maintain a self-validating safety system, every step of the disposal process must be documented and verifiable. Follow this standard operating procedure (SOP) for routine disposal:

Step 1: Point-of-Generation Collection

  • Collect waste immediately at the point of generation (e.g., inside the fume hood) to minimize the risk of cross-contamination.

  • Ensure the waste container is made of a compatible material (e.g., High-Density Polyethylene - HDPE) and is free of prior incompatible residues[4].

Step 2: Liquid Waste Consolidation

  • If the 2-(Benzylamino)-N-methylacetamide is in solution, determine if the carrier solvent is halogenated or non-halogenated.

  • Using a funnel, carefully transfer the solution into the designated, color-coded carboy (e.g., white for non-halogenated, yellow for halogenated)[5].

  • Critical Action: Do not fill the carboy into the shoulder or neck; leave at least 10% headspace to accommodate vapor expansion[5]. Remove the funnel and cap the container tightly immediately after use to comply with EPA closed-container regulations[4][5].

Step 3: Solid Waste and Empty Container Management

  • Place contaminated solid consumables (pipette tips, weigh paper) into a designated solid hazardous waste bin lined with a compatible poly-bag.

  • For empty primary vendor containers that previously held the pure chemical, deface the original label. Depending on institutional policy and the specific toxicity profile, these may need to be triple-rinsed with a compatible solvent (collecting the rinsate as liquid waste) before being disposed of as regular solid waste[4][7].

Step 4: Labeling and Documentation

  • Attach a hazardous waste tag to the container the moment the first drop of waste is added[7].

  • Explicitly list "2-(Benzylamino)-N-methylacetamide" and the specific carrier solvents on the label. Avoid using abbreviations or chemical formulas, as these can delay emergency response and vendor processing.

Step 5: Final Disposition

  • Once the container is 90% full, transfer it to the laboratory's secondary containment area (e.g., a dedicated flammable storage cabinet for solvent mixtures).

  • Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The waste will be transported to a licensed hazardous waste treatment facility for final destruction via incineration[1][5].

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for routing 2-(Benzylamino)-N-methylacetamide waste based on its physical state and solvent matrix.

WasteWorkflow Start 2-(Benzylamino)-N-methylacetamide Waste Generated Decision Physical State? Start->Decision Solid Solid Waste (Pure Powder / PPE) Decision->Solid Solid/Powder Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Solution Incineration Licensed High-Temperature Incineration Solid->Incineration Halogenated Halogenated Solvent Stream Liquid->Halogenated e.g., DCM, Chloroform NonHalogenated Non-Halogenated Solvent Stream Liquid->NonHalogenated e.g., MeOH, EtOAc Halogenated->Incineration Requires HCl Scrubbing NonHalogenated->Incineration Fuel Blending

Decision tree for the segregation and disposal routing of 2-(Benzylamino)-N-methylacetamide waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Occupational Safety and Health Administration (OSHA).
  • Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov.
  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." UST.hk.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC.org.
  • University of Wisconsin-Madison. "Guidelines for Using Carboys - Environment, Health & Safety." WISC.edu.
  • Today's Clinical Lab. "Proper Use of Personal Protective Equipment (PPE)." ClinicalLab.com, 2019.

Sources

Personal Protective Equipment & Handling Guide for 2-(Benzylamino)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive, self-validating safety and logistical guide for researchers and drug development professionals handling 2-(Benzylamino)-N-methylacetamide (CAS: 111621-17-1) [1][2]. This compound is a critical secondary amine and amide intermediate frequently utilized in pharmaceutical synthesis. Because laboratory safety must be grounded in chemical causality rather than rote memorization, this guide explains the why behind every operational protocol, ensuring a defense-in-depth approach to chemical management[3].

Hazard Assessment & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand the molecular behavior of 2-(Benzylamino)-N-methylacetamide.

  • Dermal and Ocular Toxicity: The chemical architecture features a secondary amine. Amines are inherently nucleophilic and basic. Biologically, this translates to the disruption of lipid bilayers and the binding of cellular proteins, which causes acute dermal and ocular irritation upon contact.

  • Inhalation Risk: As a fine crystalline solid, it poses a significant particulate inhalation hazard. When aerosolized during weighing or transfer, the dust can deposit in the mucosal membranes of the upper respiratory tract, where the moisture causes localized alkaline irritation.

According to the National Research Council's Prudent Practices in the Laboratory, handling reactive intermediates requires prioritizing engineering controls (such as chemical fume hoods) supplemented by targeted, hazard-specific PPE[3].

Personal Protective Equipment (PPE) Matrix

To ensure strict compliance with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[4][5], the following PPE matrix must be adhered to. The data below synthesizes quantitative protection metrics with the mechanistic rationale for this specific amine.

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Gloves (Skin Protection) Nitrile (Minimum 0.11 mm thickness)Breakthrough time > 480 min (EN 374)Prevents dermal absorption. Nitrile provides superior chemical resistance to free-base amines and organic solvents compared to standard latex.
Eye Protection Chemical splash gogglesANSI Z87.1-2020 certifiedProtects against corneal damage from accidental aerosolization of powder or solvent splashing during liquid transfer.
Respiratory Protection N95 or P100 Particulate Respirator≥ 95% to 99.9% filter efficiency (NIOSH)Required only if weighing outside a containment hood or during a spill. Filters fine crystalline dust to prevent mucosal irritation.
Body Protection Flame-resistant (FR) lab coatNFPA 2112 compliantShields against electrostatic discharge when handling dry powders and protects street clothing from invisible particulate contamination.

Operational Workflow: Safe Handling Protocol

A safety protocol is only effective if it acts as a self-validating system where each step confirms the safety of the previous one. Follow this step-by-step methodology for routine handling:

  • Pre-Operation Verification: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Don all PPE listed in the matrix above before opening the chemical container.

  • Static Elimination: 2-(Benzylamino)-N-methylacetamide powder can accumulate a static charge, causing it to "jump" and aerosolize. Use an anti-static weighing boat and place an ionizing bar inside the balance enclosure to neutralize static forces.

  • Weighing and Transfer: Weigh the required mass using a calibrated analytical balance strictly inside the fume hood. Cap the source vial and the receiving flask before removing them from the balance area to prevent cross-contamination.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., dichloromethane or methanol) slowly down the interior side of the vessel. This minimizes the exothermic heat of solvation and subsequent vapor generation.

  • Doffing and Decontamination: Wipe down the balance and hood surface with a mildly acidic solution (e.g., 1% acetic acid) to chemically neutralize any residual amine base, followed by a distilled water wipe. Doff gloves inside-out to trap surface contaminants.

Workflow Start Pre-Operation Check (Fume Hood & PPE) Weighing Weighing Protocol (Anti-Static Enclosure) Start->Weighing Velocity Verified Transfer Solvent Addition & Sealed Transfer Weighing->Transfer Dust Minimized Reaction Reaction Setup Transfer->Reaction Flask Sealed Decon Acidic Decontamination & Safe Doffing Reaction->Decon Workflow Completed

Operational workflow for handling 2-(Benzylamino)-N-methylacetamide.

Emergency Response & Spill Management

In the event of a spill, immediate and logical action prevents localized contamination from escalating into a facility-wide exposure event.

  • Isolate the Area: Immediately halt work. If the spill occurs outside the fume hood, instruct all personnel to step back and assess the volume visually without inhaling near the site.

  • Neutralization and Absorption: For dry powder spills, do not sweep with a brush, as the mechanical action will aerosolize the amine. Instead, gently cover the powder with damp absorbent pads (using water or a dilute acidic buffer to neutralize the basicity).

  • Collection: Use non-sparking, anti-static tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Decontamination: Wash the spill surface with copious amounts of soap and water to remove microscopic residues.

SpillResponse Spill Spill Detected Assess Assess Size & Location Spill->Assess Minor Minor Spill (<50g, inside hood) Assess->Minor Low Risk Major Major Spill (>50g or outside hood) Assess->Major High Risk Clean Don N95/P100 & Apply Damp Absorbent Minor->Clean Evacuate Evacuate Area & Call EHS Response Major->Evacuate Waste Collect as RCRA Hazardous Waste Clean->Waste Neutralized

Logical decision tree for 2-(Benzylamino)-N-methylacetamide spill response.

Disposal & Waste Management Plan

Improper disposal of functionalized pharmaceutical intermediates carries severe ecological and regulatory consequences. Under the EPA's Resource Conservation and Recovery Act (RCRA) regulations for Hazardous Waste Generators (40 CFR Part 262)[6][7][8], 2-(Benzylamino)-N-methylacetamide and all contaminated PPE must be managed as follows:

  • Waste Segregation: Do not mix amine-containing waste with strong oxidizing agents or concentrated acids in the same waste carboy. Doing so can trigger a violent, exothermic neutralization reaction.

  • Labeling: Label the waste container explicitly as "Hazardous Waste: Toxic Organic Solid (Contains 2-(Benzylamino)-N-methylacetamide)".

  • Storage: Store the sealed HDPE container in a designated Satellite Accumulation Area (SAA) for no longer than the EPA-mandated accumulation time (e.g., 90 days for Large Quantity Generators)[6].

  • Final Disposition: Coordinate with a licensed hazardous waste vendor for high-temperature incineration. Incineration is the preferred disposal method as it effectively destroys the nitrogenous compound without generating toxic NOx off-gassing when properly scrubbed.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Payment | Occupational Safety and Health Administration." United States Department of Labor. [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium." United States Environmental Protection Agency.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.